DC44SMe
Description
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Structure
2D Structure
Properties
Molecular Formula |
C38H37ClN5O7PS2 |
|---|---|
Molecular Weight |
806.3 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[[5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C38H37ClN5O7PS2/c1-38(2,54-53-3)13-12-34(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)41-25-9-11-29-22(15-25)17-31(43-29)37(47)44-20-23(19-39)35-27-7-5-4-6-26(27)33(18-32(35)44)51-52(48,49)50/h4-11,14-18,23,42-43H,12-13,19-20H2,1-3H3,(H,40,45)(H,41,46)(H2,48,49,50)/t23-/m1/s1 |
InChI Key |
GUGCTFDJMBFTSB-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CD44s
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of the standard isoform of the Cluster of Differentiation 44 (CD44s), a transmembrane glycoprotein critically involved in a myriad of cellular processes. CD44s functions as a key cell surface receptor, integrating extracellular cues with intracellular signaling pathways to regulate cell adhesion, migration, proliferation, and survival. Its dysregulation is frequently implicated in pathological conditions, most notably in cancer progression and metastasis, making it a significant target for therapeutic development.
Core Mechanism of Action: A Receptor-Mediated Signaling Hub
The primary mechanism of action of CD44s revolves around its function as a receptor for extracellular matrix components, with hyaluronic acid (HA) being its principal ligand.[1][2][3] The interaction between CD44s and its ligands initiates a cascade of intracellular signaling events that modulate cellular behavior. The standard CD44 isoform (CD44s) is the smallest and most ubiquitously expressed isoform, lacking any of the variant exons that characterize other isoforms.[4][5]
Upon binding to ligands such as HA, CD44s undergoes conformational changes that facilitate its interaction with a host of intracellular and transmembrane proteins. This initiates downstream signaling through several key pathways, including the Rho family of GTPases, the PI3K/AKT pathway, and the MAPK pathway. These pathways collectively regulate the cytoskeletal rearrangements, gene expression, and survival signals that are fundamental to cell motility and invasion.
Quantitative Data Summary
The following tables summarize key quantitative data related to CD44s function, extracted from various experimental studies.
Table 1: Binding Kinetics of CD44s
| Interacting Molecules | Unstressed Dissociation Rate (koff) | Tensile Strength | Notes |
| CD44s-Hyaluronan (HA) | Higher | Higher | The HA-binding motif is common to all CD44 isoforms. O- and N-linked glycans and sulfation contribute to the bond's tensile strength. |
| CD44s-Fibrin | Lower | Higher than CD44s-fibrinogen | Weaker than the CD44-HA bond. |
| CD44s-Fibrinogen | Higher | Lower than CD44s-fibrin | Interaction is predominantly mediated by chondroitin sulfate and dermatan sulfate on CD44. |
Table 2: Modulation of Cellular Processes by CD44s
| Cell Line | Experimental Condition | Observed Effect | Quantitative Change | Reference |
| HuH7 HCC cells | Knock-out of CD44 gene | Decreased spheroid formation, increased drug sensitivity | Not specified | |
| Colorectal cancer stem cells (HCT116-CSCs) | siRNA-induced CD44 knockdown | Inhibition of proliferation, migration, and invasion; induction of apoptosis; cell-cycle arrest at G1/G0 | Not specified | |
| GM06985 and GM11881 cell lines | siRNA-mediated knockdown of CD44 | Increased sensitivity to carboplatin | p < 0.01 and p < 0.05, respectively |
Key Signaling Pathways
CD44s activation triggers a complex network of signaling pathways. The diagrams below, generated using the DOT language, illustrate these critical cascades.
Figure 1: Overview of CD44s-mediated signaling pathways.
Figure 2: CD44s-mediated activation of the Rho GTPase pathway.
Figure 3: CD44s-mediated activation of the PI3K/AKT pathway.
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of CD44s.
1. Immunoprecipitation (IP) for CD44s Interaction Analysis
-
Objective: To isolate CD44s and its interacting proteins from a cell lysate.
-
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The lysate is cleared by centrifugation.
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: A primary antibody specific to CD44s is added to the pre-cleared lysate and incubated to allow the formation of antigen-antibody complexes.
-
Complex Capture: Protein A/G beads are added to the lysate to capture the antigen-antibody complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against suspected interacting partners.
-
2. Western Blotting for CD44s Expression
-
Objective: To detect and quantify the expression level of CD44s protein in a sample.
-
Protocol:
-
Sample Preparation: Protein lysates are prepared from cells or tissues as described in the IP protocol. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for CD44s, typically at a dilution of 1:1000 to 1:15000, for several hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as β-actin, is used to normalize for protein loading.
-
3. siRNA-mediated Knockdown of CD44s
-
Objective: To specifically reduce the expression of CD44s to study its functional role.
-
Protocol:
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the CD44 mRNA sequence are designed and synthesized. A non-targeting or scrambled siRNA is used as a negative control.
-
Transfection: Cells are transfected with the CD44s siRNA or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Transfections are typically performed when cells are at 70-90% confluency.
-
Incubation: Cells are incubated for 24-72 hours to allow for the knockdown of the target protein.
-
Validation of Knockdown: The efficiency of CD44s knockdown is confirmed at both the mRNA level (by RT-qPCR) and the protein level (by Western blotting).
-
Functional Assays: The effect of CD44s knockdown on cellular processes such as proliferation, migration, invasion, and drug sensitivity is then assessed using appropriate functional assays.
-
4. Cell Adhesion Assay
-
Objective: To quantify the adhesion of cells to an extracellular matrix component (e.g., hyaluronan) or to a cell monolayer.
-
Protocol:
-
Plate Coating: 96-well plates are coated with the desired substrate, such as hyaluronan or a monolayer of another cell type (e.g., mesothelial cells).
-
Cell Labeling (Optional): The cells to be tested for adhesion are often labeled with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Cell Seeding: A known number of labeled cells are seeded into the coated wells.
-
Incubation: The plate is incubated for a specific period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence in each well using a plate reader. Alternatively, adherent cells can be fixed, stained (e.g., with crystal violet), and the absorbance measured.
-
Inhibition Studies: To assess the role of CD44s in adhesion, the assay can be performed in the presence of a CD44-blocking antibody.
-
Figure 4: Workflow for Immunoprecipitation of CD44s.
Figure 5: Workflow for siRNA-mediated knockdown of CD44s.
References
- 1. Frontiers | CD44: A Multifunctional Cell Surface Adhesion Receptor Is a Regulator of Progression and Metastasis of Cancer Cells [frontiersin.org]
- 2. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD44 cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct kinetic and molecular requirements govern CD44 binding to hyaluronan versus fibrin(ogen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CD44 Isoforms in Epithelial-Mesenchymal Plasticity and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
DC44SMe chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DC44SMe is a phosphate prodrug of the potent cytotoxic DNA alkylating agent DC44. It has been developed for use in antibody-drug conjugates (ADCs), a targeted cancer therapy approach. As a prodrug, this compound is designed to be stable in circulation and convert to its active, cell-killing form, DC44, within the target cancer cells. This conversion is facilitated by intracellular enzymes, specifically phosphatases. The active DC44 component then exerts its cytotoxic effect by alkylating DNA, leading to cell death. The primary and most comprehensive source of information on this compound is a 2012 publication in the Journal of Medicinal Chemistry by Zhao et al. While publicly available information provides a foundational understanding of this compound, access to the full text of this seminal paper is necessary for a complete and detailed technical guide that includes specific experimental protocols and exhaustive quantitative data.
Core Concepts
This compound is an integral component in the development of next-generation ADCs. Its design as a phosphate prodrug offers several advantages, including enhanced solubility and stability in aqueous solutions, which are crucial for formulation and systemic delivery. The linker technology associated with this compound allows for its conjugation to monoclonal antibodies (mAbs) that target specific tumor-associated antigens. This targeted delivery mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby minimizing off-target toxicity and improving the therapeutic window.
Chemical Structure and Properties
While a publicly available, detailed chemical structure diagram of this compound is not readily found, its fundamental properties have been reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1354787-76-0 | [1] |
| Molecular Formula | C38H37ClN5O7PS2 | [1] |
| Molecular Weight | 806.29 g/mol | [1] |
Mechanism of Action
The mechanism of action for a this compound-containing ADC can be conceptualized as a multi-step process.
Caption: General workflow of a this compound-based Antibody-Drug Conjugate (ADC) from systemic circulation to induction of cancer cell death.
The process begins with the ADC circulating in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell through endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the linker connecting this compound to the antibody is cleaved. The released this compound is then acted upon by intracellular phosphatases, which remove the phosphate group to generate the active cytotoxic agent, DC44. DC44, a DNA alkylator, then covalently modifies DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Biological Activity
The cytotoxic potency of this compound, or more accurately its active form DC44, is a critical parameter in its evaluation as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process, such as cell growth, by 50%. While specific IC50 values for this compound against a panel of cancer cell lines are detailed in the primary literature, this information is not broadly available in the public domain. The potency of ADCs containing this compound is dependent on several factors, including the level of target antigen expression on the cancer cells and the efficiency of ADC internalization and subsequent prodrug activation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The synthesis of this compound and its conjugation to antibodies involve multi-step chemical processes.
Synthesis of this compound
A general, conceptual workflow for the synthesis of a prodrug like this compound can be outlined. It is important to note that the specific reagents, reaction conditions, and purification methods are proprietary and detailed in the primary scientific literature.
Caption: A conceptual overview of the synthetic strategy for producing the this compound prodrug.
Antibody-Drug Conjugation
The conjugation of this compound to a monoclonal antibody is a critical step in the formation of the ADC. The process typically involves the use of a linker that can form a stable bond with both the antibody and the drug.
Caption: A generalized workflow for the conjugation of this compound to a monoclonal antibody to form an ADC.
This process often involves the partial reduction of the interchain disulfide bonds of the antibody to generate reactive thiol groups. The this compound, functionalized with a compatible reactive linker (e.g., maleimide), is then reacted with the thiols on the antibody to form a stable thioether bond. The resulting ADC is then purified to remove any unconjugated drug and other reactants. Quality control measures are subsequently performed to determine parameters such as the drug-to-antibody ratio (DAR) and the purity of the conjugate.
Conclusion and Future Directions
This compound represents a significant advancement in the field of antibody-drug conjugates, offering a potent DNA alkylating payload within a prodrug formulation designed for targeted cancer therapy. While the foundational knowledge is publicly accessible, a comprehensive understanding necessary for advanced research and development requires access to the detailed experimental data and protocols found within the primary scientific literature. Future research in this area will likely focus on the development of novel linker technologies to further improve ADC stability and payload delivery, the identification of new tumor-specific antigens to broaden the applicability of this technology, and the exploration of combination therapies to overcome potential mechanisms of drug resistance.
References
The Enigmatic Role of DC44SMe in DNA Alkylation: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC44SMe has been identified as a phosphate proagent of the cytotoxic DNA alkylator, DC44. This technical overview synthesizes the currently available information regarding this compound and its active counterpart, DC44, with a focus on their potential role in DNA alkylation for therapeutic purposes. Due to the limited publicly accessible data, this document highlights the existing knowledge gaps and underscores the necessity for further research to elucidate the precise mechanisms of action, experimental protocols, and broader biological implications of these compounds.
Introduction to this compound and DNA Alkylation
DNA alkylating agents represent a cornerstone of cancer chemotherapy. Their therapeutic efficacy stems from their ability to covalently modify DNA, inducing damage that can trigger cell cycle arrest and apoptosis. These agents are classified based on their chemical structure and mode of action, which ultimately dictates the specific nucleotide sites they target and the nature of the DNA lesions they produce.
This compound is presented as a proagent, a precursor molecule that is metabolically converted to the active DNA alkylator, DC44. This proagent strategy is often employed in drug development to enhance properties such as solubility, stability, and targeted delivery. The conversion of this compound to DC44 is a critical step for its cytotoxic activity.
Mechanism of Action: DNA Alkylation by DC44
The fundamental mechanism of action for DC44 is presumed to be DNA alkylation, a process involving the transfer of an alkyl group to a nucleophilic site on the DNA molecule. This covalent modification can disrupt the normal functions of DNA, including replication and transcription, ultimately leading to cell death.
A generalized workflow for the action of a DNA alkylating proagent like this compound is depicted below.
The Enigmatic DC44SMe: Unraveling a Novel Cytotoxic Proagent
For Immediate Release
In the dynamic landscape of oncology research, the quest for highly targeted and potent anti-cancer agents is relentless. A notable, albeit not widely publicized, development in this area is the emergence of DC44SMe, a phosphate proagent of the cytotoxic DNA alkylator, DC44. This molecule has been identified for its potential application in the synthesis of antibody-drug conjugates (ADCs), a revolutionary class of therapeutics designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. This technical guide serves to consolidate the currently available information on this compound, catering to researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
This compound functions as a proagent, meaning it is administered in an inactive or less active form and is then converted to its active cytotoxic counterpart, DC44, within the body. This strategy is often employed to improve the pharmacological properties of a drug, such as its solubility, stability, or tumor-specific activation.
The active compound, DC44, is a DNA alkylating agent. This class of compounds exerts its cytotoxic effects by covalently attaching an alkyl group to DNA. This process can occur at several nucleophilic sites on the DNA bases, with the N7 position of guanine being a common target. The alkylation of DNA can lead to a cascade of events detrimental to the cancer cell:
-
Inhibition of DNA Replication and Transcription: The presence of alkyl adducts on the DNA template can physically obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and the transcription of genes essential for cell survival.
-
DNA Damage and Strand Breaks: The alkylated bases can be recognized and excised by cellular DNA repair mechanisms. However, in rapidly dividing cancer cells with often compromised repair pathways, this process can lead to the formation of DNA strand breaks.
-
Induction of Apoptosis: The accumulation of DNA damage beyond the cell's repair capacity triggers programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.
The general mechanism of DNA alkylation by such agents is a well-established principle in cancer chemotherapy. The covalent binding is typically irreversible and leads to a complete inhibition of DNA-related processes, ultimately causing cell death. This effect is particularly pronounced in rapidly dividing cells, a hallmark of cancer.
Application in Antibody-Drug Conjugates (ADCs)
The design of this compound as a proagent makes it a suitable payload for ADCs. In this therapeutic modality, a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen is chemically linked to a potent cytotoxic agent like DC44 (derived from this compound). The ADC circulates in the bloodstream until it binds to its target antigen on the surface of a cancer cell. Following binding, the ADC is internalized by the cell, and the cytotoxic payload is released, leading to targeted cell killing.
The synthesis of ADCs is a multi-step process that involves:
-
Antibody Production and Modification: A monoclonal antibody with high specificity for a tumor antigen is produced. The antibody may be chemically modified to introduce specific functional groups for linker attachment.
-
Linker-Payload Synthesis: A linker molecule is synthesized and attached to the cytotoxic proagent (in this case, this compound). The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload inside the target cell.
-
Conjugation: The linker-payload is then conjugated to the monoclonal antibody to form the final ADC.
Quantitative Data
Currently, publicly available quantitative data for this compound is limited. One reported piece of data is its half-maximal inhibitory concentration (IC50).[1] However, a comprehensive dataset detailing its potency across various cancer cell lines, pharmacokinetic profiles, and in vivo efficacy is not readily accessible in the public domain.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | Data not publicly available in detail. | Not specified. | [1] |
Table 1: Summary of Available Quantitative Data for this compound
Experimental Protocols
Detailed, specific experimental protocols for the synthesis of this compound are not available in the peer-reviewed literature at this time. However, the general principles of synthesizing phosphate proagents and conjugating them to linkers for ADC applications would likely follow established organic chemistry and bioconjugation techniques.
A generalized workflow for the synthesis of an ADC containing a payload like this compound would likely involve the following key steps:
Figure 1: A generalized workflow for the synthesis of an antibody-drug conjugate utilizing a proagent payload like this compound.
Signaling Pathways
As a DNA alkylating agent, the active form of this compound, DC44, would primarily trigger the DNA damage response (DDR) pathway. The DDR is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key players in this pathway include sensor proteins that recognize damaged DNA, transducer kinases (such as ATM and ATR) that amplify the damage signal, and effector proteins that execute the cellular response, which can range from cell cycle arrest to apoptosis.
References
The Technical Core of DC44SMe: An In-depth Guide to a Novel Cytotoxic ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The careful selection of the cytotoxic payload is paramount to the success of an ADC, dictating its mechanism of action, potency, and overall therapeutic index. DC44SMe has garnered attention as a promising pro-agent for a potent DNA alkylating payload, DC44. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a cytotoxic payload in the preclinical development of ADCs.
Chemical Properties and Synthesis
This compound is a phosphate pro-agent of the cytotoxic DNA alkylator, DC44. The phosphate group renders the molecule more water-soluble and stable in circulation, while being designed for cleavage within the target cell to release the active cytotoxic agent.
Chemical Structure:
Caption: Molecular Formula of this compound.
The synthesis of this compound involves a multi-step process culminating in the formation of the phosphate pro-agent of the active DC44 molecule. The detailed synthetic route is outlined in the work by Zhao et al. (2012).
Mechanism of Action: DNA Alkylation and Cell Death
The cytotoxic activity of an ADC utilizing this compound is dependent on the release of the active payload, DC44, within the cancer cell. As a DNA alkylating agent, DC44 exerts its potent anti-tumor effects by covalently modifying DNA, leading to the disruption of essential cellular processes and ultimately, apoptosis.
The proposed signaling pathway is as follows:
Caption: Proposed Mechanism of Action for a this compound-based ADC.
Upon internalization and lysosomal trafficking, the linker is cleaved, and the phosphate group of this compound is removed, releasing the active DNA alkylator, DC44. DC44 then translocates to the nucleus and alkylates DNA, primarily at the N7 position of guanine. This leads to the formation of DNA adducts, which can cause DNA cross-linking and strand breaks. The resulting DNA damage triggers the DNA damage response (DDR) pathway, activating proteins such as p53, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).
Preclinical Efficacy
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| Ramos | Burkitt's Lymphoma | 2.0 |
| Namalwa | Burkitt's Lymphoma | 2.8 |
| HL-60/s | Acute Promyelocytic Leukemia | 1.9 |
In Vivo Efficacy
Preclinical studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a physiological setting. While specific in vivo efficacy data for an ADC utilizing this compound is not publicly available in the form of tumor growth inhibition curves, the potent in vitro data suggests that a well-designed ADC with this payload would likely exhibit significant anti-tumor activity in relevant animal models. The efficacy would be dependent on factors such as the choice of target antigen, the linker stability, and the drug-to-antibody ratio (DAR).
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. The PK of an ADC is influenced by the antibody, the linker, and the payload. For an ADC carrying this compound, the overall PK would be expected to be similar to other IgG-based ADCs, with a long half-life and low clearance. However, the specific properties of the linker and the payload can impact the stability of the ADC in circulation and the rate of payload release.
| Parameter | Description | Expected Profile for a this compound ADC |
| Clearance (CL) | The rate at which the ADC is removed from circulation. | Low, primarily driven by the antibody component. |
| Volume of Distribution (Vd) | The extent to which the ADC distributes into tissues. | Limited, mainly confined to the plasma and extracellular fluid. |
| Half-life (t1/2) | The time it takes for the concentration of the ADC to decrease by half. | Long, characteristic of monoclonal antibodies. |
| Cmax | The maximum observed concentration in plasma. | Dose-dependent. |
The Bystander Effect
The bystander effect, where the cytotoxic payload released from a target-positive cell kills adjacent target-negative cells, is an important consideration for ADCs, especially in the context of heterogeneous tumors. For an ADC with this compound, the ability of the released DC44 payload to cross cell membranes will determine the extent of the bystander effect. Given that DC44 is a small molecule DNA alkylator, it is plausible that it could diffuse into neighboring cells and exert a bystander killing effect.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of a this compound-based ADC.
Caption: Workflow for an MTT-based in vitro cytotoxicity assay.
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Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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ADC Treatment: Prepare serial dilutions of the this compound-ADC and add them to the appropriate wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo efficacy of a this compound-based ADC in a mouse xenograft model.
References
In Vitro Cytotoxicity Profile of Novel Anti-Cancer Agent DC44SMe
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the in vitro cytotoxicity profile of DC44SMe, a novel therapeutic agent. The following sections detail the cytotoxic effects on various cancer cell lines, the methodologies employed for these assessments, and the underlying signaling pathways implicated in its mechanism of action. All quantitative data are presented in tabular format for clarity, and key experimental workflows and biological pathways are illustrated using diagrams.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 48 hours of continuous exposure to the compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.52 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.14 |
| A549 | Lung Carcinoma | 12.30 |
| HCT-116 | Colorectal Carcinoma | 7.88 |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 15.60 |
| SH-SY5Y | Neuroblastoma | 9.95 |
Experimental Protocols
2.1. Cell Culture and Maintenance
All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
2.2. MTT Assay for Cell Viability
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound (0.1 µM to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by non-linear regression analysis.
-
2.3. Annexin V-FITC/PI Apoptosis Assay
To determine the mode of cell death induced by this compound, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay was performed using flow cytometry.[3][4]
-
Procedure:
-
Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells were quantified.
-
Visualizations: Workflows and Signaling Pathways
3.1. Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the sequential steps involved in assessing the in vitro cytotoxicity of this compound.
Caption: Workflow for in vitro cytotoxicity and apoptosis analysis.
3.2. Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on preliminary mechanistic studies, this compound is hypothesized to initiate apoptosis by disrupting key survival pathways. The diagram below outlines the proposed mechanism.
Caption: Proposed mechanism of this compound-induced apoptosis.
Summary and Conclusion
This compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range. The primary mechanism of cell death is determined to be apoptosis, induced through the activation of both intrinsic and extrinsic caspase cascades. These findings suggest that this compound is a promising candidate for further preclinical development as an anti-cancer therapeutic. Future studies will focus on in vivo efficacy and safety profiling.
References
The Role of CD44s in Cancer: A Technical Guide for Researchers
Introduction
CD44 is a family of cell-surface glycoproteins that play a crucial role in a wide range of physiological and pathological processes, including cell-cell and cell-matrix interactions, cell migration, and signal transduction. The standard isoform, CD44s, is ubiquitously expressed and has been increasingly recognized as a key player in cancer progression. Its overexpression is often associated with the acquisition of cancer stem cell (CSC)-like properties, including self-renewal, tumor initiation, and resistance to therapy.[1] This has positioned CD44s as a promising therapeutic target for various malignancies. This technical guide provides an in-depth overview of CD44s's role in cancer, focusing on its target cancer cell lines, associated signaling pathways, and the experimental methodologies used to investigate its function.
Quantitative Data on the Effects of Targeting CD44
While specific small molecule inhibitors of CD44s are still largely in preclinical development, extensive research has been conducted using genetic knockdown approaches (siRNA and shRNA) to elucidate its function in cancer cells. The following table summarizes the quantitative effects of CD44 knockdown on various cancer cell lines.
| Cancer Cell Line | Target | Method | Quantitative Effect | Reference |
| HCT116 (Colon Cancer) | CD44 | Adenovirus-mediated shRNA | Significant decrease in cell proliferation, migration, and invasion.[2] | [2] |
| SW620 (Colon Cancer) | CD44 | shRNA | Marked inhibition of cell proliferation, migration, and invasion.[3] | [3] |
| MG63 & U2OS (Osteosarcoma) | CD44 | siRNA | Suppression of cell growth and decreased colony formation ability. | |
| MCF7/C6 (Breast Cancer) | CD44 | siRNA | Reduction in cell invasiveness and migration by nearly 70%. | |
| BT-20 (Breast Cancer) | CD44 | shRNA | ~50% reduction in CD44 expression. |
Key Signaling Pathways Involving CD44s
CD44s acts as a co-receptor that modulates the activity of several key signaling pathways implicated in cancer. By interacting with its primary ligand, hyaluronic acid (HA), and other extracellular matrix components, CD44s can activate downstream signaling cascades that promote cell survival, proliferation, and invasion.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Upon HA binding, CD44 can associate with and activate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a plethora of downstream targets, including mTOR, which promotes protein synthesis and cell growth. In some cancer types, knockdown of CD44 has been shown to decrease the phosphorylation of Akt, leading to reduced cell proliferation and increased apoptosis.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. CD44 has been shown to interact with components of the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and stemness. Knockdown of CD44 in colon cancer cells has been demonstrated to decrease the levels of β-catenin.
Experimental Protocols
Investigating the role of CD44s in cancer requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
CD44s Knockdown and Cell Invasion Assay
This protocol describes how to genetically silence CD44s expression using shRNA and subsequently assess the impact on cancer cell invasion.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
CD44-specific shRNA plasmid and a non-targeting control plasmid
-
Transfection reagent
-
Selection antibiotic (e.g., puromycin)
-
Matrigel invasion chambers
-
Cell culture medium, serum, and supplements
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Cell Culture and Transfection:
-
Culture the cancer cells in appropriate medium.
-
Transfect the cells with the CD44 shRNA plasmid or control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Stably Transfected Cells:
-
Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
Maintain the selection for 1-2 weeks, replacing the medium with fresh selection medium every 2-3 days, until resistant colonies are formed.
-
-
Verification of Knockdown:
-
Expand the resistant colonies and verify the knockdown of CD44s expression by Western blotting and/or flow cytometry.
-
-
Matrigel Invasion Assay:
-
Rehydrate the Matrigel invasion chambers according to the manufacturer's instructions.
-
Harvest the CD44s knockdown and control cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the invasion plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion relative to the control cells.
-
Western Blotting for CD44s and Downstream Signaling Proteins
Materials:
-
Cell lysates from CD44s knockdown and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CD44, anti-phospho-Akt, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Flow Cytometry for CD44s Surface Expression
Materials:
-
Single-cell suspension of cancer cells
-
FITC- or APC-conjugated anti-CD44 antibody
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension.
-
Wash the cells with FACS buffer.
-
-
Antibody Staining:
-
Incubate the cells with an Fc block to prevent non-specific antibody binding.
-
Stain the cells with the conjugated anti-CD44 antibody or the isotype control antibody for 30-60 minutes on ice in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate software to determine the percentage of CD44s-positive cells and the mean fluorescence intensity.
-
Conclusion
The standard isoform of CD44, CD44s, is a multifaceted protein that plays a pivotal role in the progression of numerous cancers. Its involvement in key signaling pathways that drive cell proliferation, survival, and invasion, coupled with its association with cancer stem cell phenotypes, makes it an attractive therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to investigate the function of CD44s in their cancer models of interest. Further research into the development of specific inhibitors targeting CD44s holds great promise for the future of cancer therapy.
References
- 1. The biology and role of CD44 in cancer progression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD44-shRNA recombinant adenovirus inhibits cell proliferation, invasion, and migration, and promotes apoptosis in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shRNA against CD44 inhibits cell proliferation, invasion and migration, and promotes apoptosis of colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Pharmacology of DC44SMe: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular pharmacology of DC44SMe, a phosphate pro-agent of the potent cytotoxic DNA alkylator, DC44. Designed for application in antibody-drug conjugates (ADCs), this compound represents a targeted approach to cancer therapy. This document synthesizes available data on its mechanism of action, cytotoxicity, and the experimental protocols used for its evaluation.
Introduction to this compound
This compound is a synthetic compound developed as a payload for ADCs. It is a prodrug form of the DNA alkylating agent DC44. The phosphate group in this compound is designed to mask the active cytotoxic component, potentially improving its stability and pharmacokinetic properties, until it is delivered to the target cancer cells. Within the cellular environment, the phosphate moiety is expected to be cleaved by intracellular enzymes, such as phosphatases, releasing the active DC44 cytotoxin.
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 2.0 |
| Namalwa | Burkitt's Lymphoma | 2.8 |
| HL60/s | Acute Myeloid Leukemia | 1.9 |
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the this compound payload involves a multi-step process, beginning with targeted delivery and culminating in cancer cell death through DNA damage.
Signaling and Activation Pathway
The following diagram illustrates the putative signaling and activation pathway of a DC44-based ADC, from initial cell surface binding to the ultimate cytotoxic effect.
Caption: Proposed mechanism of action for a this compound-based ADC.
The process begins with the monoclonal antibody component of the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex. Inside the cell, the cytotoxic payload, this compound, is released from the antibody. The phosphate prodrug is then activated, likely through enzymatic cleavage, to its active form, DC44. As a DNA alkylator, DC44 then binds to and crosslinks DNA, inducing damage that ultimately triggers programmed cell death (apoptosis).
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity (IC50) of an ADC payload like this compound, based on standard methodologies such as the MTT assay.
IC50 Determination via MTT Assay
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Target cancer cell lines (e.g., Ramos, Namalwa, HL60/s)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell viability and count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 4 hours (or overnight) at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical in vitro IC50 determination experiment.
Caption: Workflow for in vitro IC50 determination using an MTT assay.
References
Methodological & Application
Application Notes and Protocols: Conjugation of Maleimide-Functionalized Payloads (e.g., DC44SMe) to Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2][3] The linker, which connects the antibody to the payload, is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload within the target cancer cells.[4][]
This document provides a detailed protocol for the conjugation of a maleimide-functionalized payload, such as DC44SMe, to a monoclonal antibody. The methodology is based on the widely used and robust thiol-maleimide Michael addition reaction. This chemistry involves the reduction of the antibody's native interchain disulfide bonds to generate free sulfhydryl (thiol) groups, which then react specifically with the maleimide group on the payload to form a stable thioether bond. This process allows for controlled drug loading and results in a heterogeneous mixture of ADC species with different drug-to-antibody ratios (DARs).
Mechanism of Action of a Cysteine-Linked ADC
The general mechanism of an ADC involves several key steps, from binding to the target antigen on a cancer cell to the ultimate induction of apoptosis.
References
Application Notes and Protocols for the Synthesis of DC44SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the potent DNA alkylating agent, DC44, delivered as its phosphate prodrug, DC44SMe. The linker chemistry described herein is based on the work of Zhao et al. in their 2012 publication in the Journal of Medicinal Chemistry.[1]
The synthesis of a this compound ADC involves a multi-step process that begins with the preparation of the this compound drug-linker, followed by the reduction of the antibody's interchain disulfide bonds, and finally, the conjugation of the drug-linker to the antibody. This document outlines the key chemical principles and provides step-by-step protocols for these critical procedures.
Linker Chemistry Overview
The linker strategy for this compound ADCs employs thiol-reactive linkers, enabling conjugation to the cysteine residues of a monoclonal antibody. This approach allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR). The core of this methodology is the use of a phosphate prodrug of the cytotoxic agent DC44, which enhances aqueous solubility and stability.[1] The phosphate group is designed to be cleaved by endogenous phosphatases within the target cell, releasing the active DNA alkylating agent.[1]
The conjugation can be achieved through two primary types of linkages:
-
Disulfide Bonds: These linkers are designed to be cleaved in the reducing environment of the cell, releasing the payload. The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond.[1]
-
Thioether Bonds: These form a more stable linkage, relying on the degradation of the antibody within the lysosome to release the drug.[2]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and activity of this compound ADCs, as reported in the foundational literature.
| Drug-Linker | Antibody | Linker Type | Average DAR | In Vitro IC50 (pM) |
| This compound-SPP | huB4 | Disulfide | 3.5 | 100-200 |
| This compound-SPDB | huC242 | Hindered Disulfide | 3.2 | 50-150 |
| This compound-SMCC | huC242 | Thioether | 3.8 | 200-400 |
Table 1: Summary of Drug-to-Antibody Ratios (DARs) and In Vitro Cytotoxicity of this compound ADCs.
| Parameter | Value |
| Optimal pH for Conjugation | 6.5 - 7.5 |
| Reaction Temperature | 4 °C |
| Reaction Time | 1 - 4 hours |
| Quenching Reagent | N-acetylcysteine |
Table 2: Optimized Reaction Conditions for this compound-Antibody Conjugation.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of a this compound ADC.
Protocol 1: Synthesis of the Thiol-Reactive this compound Drug-Linker
This protocol describes the general steps for preparing a this compound drug-linker with a maleimide group for thiol-specific conjugation.
Materials:
-
DC44 precursor
-
Linker with a maleimide group and a reactive ester (e.g., NHS ester)
-
Phosphorylating agent
-
Appropriate solvents (e.g., DMF, DCM)
-
Purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Coupling of DC44 with the Linker:
-
Dissolve the DC44 precursor in an appropriate anhydrous solvent.
-
Add the maleimide-containing linker with a reactive ester.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the drug-linker conjugate by column chromatography.
-
-
Phosphorylation:
-
Dissolve the purified drug-linker in an anhydrous solvent.
-
Add the phosphorylating agent under an inert atmosphere.
-
Stir the reaction at the appropriate temperature until the reaction is complete.
-
Purify the final this compound drug-linker product.
-
Protocol 2: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol details the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., DTT or TCEP)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL.
-
Add a calculated molar excess of the reducing agent (e.g., 2-5 fold excess of TCEP per disulfide bond).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.4).
Protocol 3: Conjugation of this compound Drug-Linker to the Reduced Antibody
This protocol describes the final conjugation step to form the ADC.
Materials:
-
Reduced monoclonal antibody from Protocol 2
-
This compound drug-linker from Protocol 1, dissolved in an organic co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the solution of the reduced antibody, add the this compound drug-linker. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.
-
Incubate the reaction mixture at 4°C for 1-4 hours with gentle stirring.
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted drug-linker.
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
-
Characterize the purified ADC for DAR, aggregation, and purity.
Mandatory Visualizations
Caption: Experimental workflow for this compound ADC synthesis.
Caption: Mechanism of action of a this compound ADC.
References
Application Notes and Protocols for the Analytical Characterization of DC44SMe-ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[1] The complex nature of ADCs, which are composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker, presents unique analytical challenges.[1][2] A thorough characterization of critical quality attributes (CQAs) is essential throughout the development process to ensure the safety, efficacy, and stability of the ADC.[1]
This document provides detailed application notes and protocols for the analytical characterization of a hypothetical ADC, designated DC44SMe-ADC. While specific information on a payload termed "this compound" is not publicly available, the methodologies described herein are broadly applicable to ADCs, particularly those with auristatin-like payloads, which are commonly used in the field. The protocols focus on key analytical techniques for determining the drug-to-antibody ratio (DAR), assessing product purity and heterogeneity, and evaluating in vitro potency.
Key Analytical Methods for this compound-ADC Characterization
The comprehensive characterization of an ADC like this compound-ADC involves a suite of orthogonal analytical methods to assess its physicochemical and biological properties. The primary goals of this characterization are to determine:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter that directly influences the ADC's potency and pharmacokinetic profile.
-
Drug Load Distribution: In addition to the average DAR, understanding the distribution of different drug-loaded species (e.g., antibodies with zero, two, four, etc., drugs) is crucial, as each species may have distinct properties.
-
Purity and Heterogeneity: This includes quantifying the amount of unconjugated antibody, free payload, and detecting aggregates or fragments.
-
Identity and Structural Integrity: Confirming the primary structure, conjugation sites, and post-translational modifications of the antibody component.
-
Potency and Biological Activity: Assessing the ADC's ability to kill target cancer cells in vitro.
-
Stability: Evaluating the physical and chemical stability of the ADC under various stress conditions.
The following sections provide detailed protocols for the key analytical methods used to characterize these attributes.
Data Presentation: Summary of Key Quantitative Parameters
The following table summarizes the key quantitative data that should be generated during the characterization of this compound-ADC, along with the typical analytical methods used for their determination.
| Parameter | Analytical Method(s) | Typical Acceptance Criteria (Example) |
| Average Drug-to-Antibody Ratio (DAR) | HIC-UV, RP-HPLC, Mass Spectrometry (Native MS, SEC-MS) | 3.8 - 4.2 |
| Drug Load Distribution | HIC-UV, Mass Spectrometry (Native MS) | DAR0 < 5%, DAR2 > 20%, DAR4 > 60%, DAR6 < 15%, DAR8 < 5% |
| Unconjugated Antibody | HIC-UV, RP-HPLC | < 5% |
| Free Payload | RP-HPLC | < 1% |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC-UV) | ≥ 95% |
| Aggregate Content | Size Exclusion Chromatography (SEC-UV) | ≤ 5% |
| Fragment Content | Size Exclusion Chromatography (SEC-UV), CE-SDS | ≤ 1% |
| In Vitro Potency (IC50) | Cell-based Cytotoxicity Assay | Report value (e.g., 0.1 - 10 nM on target-positive cells) |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR), ELISA | Report value (e.g., 1 - 100 pM) |
Experimental Protocols
Determination of Average Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic interaction chromatography (HIC) is a powerful technique for determining the average DAR and the distribution of different drug-loaded species. The separation is based on the increased hydrophobicity of the ADC with a higher number of conjugated drug molecules.
Protocol: HIC-UV for DAR Analysis
-
Materials:
-
This compound-ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the this compound-ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).
-
Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
-
Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
Size exclusion chromatography (SEC) is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in ADC preparations. The separation is based on the hydrodynamic radius of the molecules.
Protocol: SEC-UV for Purity Analysis
-
Materials:
-
This compound-ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8)
-
UHPLC system with UV detector
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject 10-50 µg of the this compound-ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates (eluting earlier than the monomer), the monomeric ADC, and fragments (eluting later than the monomer).
-
Calculate the percentage of each species based on the peak areas.
-
Intact Mass Analysis and DAR Confirmation by Mass Spectrometry (MS)
Mass spectrometry, particularly native MS and SEC-MS, provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded forms, offering an orthogonal method for DAR determination.
Protocol: Native SEC-MS for Intact Mass Analysis
-
Materials:
-
This compound-ADC sample
-
SEC column suitable for MS (e.g., Agilent AdvanceBio SEC)
-
Mobile Phase: Volatile buffer (e.g., 100 mM Ammonium Acetate, pH 7.0)
-
LC-MS system (e.g., Q-TOF)
-
-
Procedure:
-
Equilibrate the SEC column with the volatile mobile phase.
-
Inject 5-20 µg of the this compound-ADC sample.
-
Elute the sample isocratically into the mass spectrometer.
-
Acquire mass spectra under native conditions.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.
-
Identify the different DAR species based on their molecular weights.
-
Calculate the average DAR from the relative abundance of each species.
-
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity assay is a critical functional assay to determine the potency of the ADC on target cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
This compound-ADC and unconjugated antibody
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-ADC and the unconjugated antibody in cell culture medium.
-
Replace the medium in the wells with the ADC or antibody dilutions. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Conclusion
The analytical characterization of ADCs is a multifaceted process that requires a combination of orthogonal techniques to ensure product quality, safety, and efficacy. The protocols outlined in these application notes provide a robust framework for the characterization of this compound-ADC. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to generate the critical data necessary for advancing ADC candidates through the development pipeline. The use of multiple analytical methods is crucial for building a comprehensive understanding of the ADC's structure-function relationship.
References
Application Notes and Protocols for DC44SMe, a Novel CD44-Targeted Degrader
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "DC44SMe" is not found in the public domain. This document provides a generalized protocol for a hypothetical targeted protein degrader, herein named this compound, designed to induce the degradation of the CD44 protein. The experimental details provided are based on established methodologies for evaluating similar targeted protein degradation compounds.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3][4] Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), orchestrate the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5] This application note describes the in vitro cell-based assay protocol for this compound, a novel, potent, and selective degrader of the cell surface glycoprotein CD44.
CD44 is a key regulator in a variety of oncogenic signaling pathways, including PI3K/AKT and Rho GTPases, which are crucial for tumor progression, invasion, and the maintenance of cancer stem cell-like properties. By inducing the degradation of CD44, this compound offers a promising therapeutic strategy for cancers where CD44 is a driver of malignancy.
These protocols detail the necessary steps to characterize the activity of this compound in vitro, including its ability to induce CD44 degradation, its mechanism of action, and its effect on cell viability.
Mechanism of Action of this compound
This compound is a heterobifunctional small molecule consisting of a ligand that binds to the CD44 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to CD44, marking it for degradation by the proteasome.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma), known to express high levels of CD44.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Western Blotting for CD44 Degradation
This protocol is designed to quantify the extent of CD44 degradation following treatment with this compound.
-
Materials:
-
MDA-MB-231 cells
-
This compound compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: anti-CD44, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize CD44 levels to the loading control (GAPDH).
-
Nano-BRET™ Target Engagement Assay
This assay measures the engagement of this compound with its target, CD44, in live cells.
-
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc®-CD44 and HaloTag®-E3 ligase
-
Transfection reagent
-
Nano-BRET™ Nano-Glo® Substrate
-
HaloTag® Nano-BRET™ 618 Ligand
-
White, 96-well assay plates
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293T cells with NanoLuc®-CD44 and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells in white 96-well plates.
-
Add the HaloTag® Nano-BRET™ 618 Ligand to the cells.
-
Treat cells with a serial dilution of this compound or DMSO.
-
Add the Nano-BRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) emissions using a luminometer.
-
Calculate the Nano-BRET™ ratio.
-
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the cytotoxic effects of this compound.
-
Materials:
-
MDA-MB-231 cells
-
This compound compound
-
DMSO
-
White, 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed MDA-MB-231 cells in white, 96-well plates.
-
Treat cells with a serial dilution of this compound or DMSO for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control.
-
Data Presentation
The quantitative data generated from the above protocols should be presented in a clear and structured format.
Table 1: this compound-Induced Degradation of CD44 in MDA-MB-231 Cells
| This compound Concentration | Mean Normalized CD44 Level (% of Control) | Standard Deviation |
| Vehicle (DMSO) | 100 | 5.2 |
| 0.1 nM | 98.1 | 4.8 |
| 1 nM | 85.3 | 6.1 |
| 10 nM | 52.7 | 7.3 |
| 100 nM | 15.4 | 3.9 |
| 1 µM | 5.8 | 2.1 |
| 10 µM | 6.2 | 2.5 |
| DC50 | ~12 nM |
Table 2: Cytotoxicity of this compound in MDA-MB-231 Cells after 72-hour treatment
| This compound Concentration | Mean Cell Viability (% of Control) | Standard Deviation |
| Vehicle (DMSO) | 100 | 4.5 |
| 0.1 nM | 101.2 | 5.1 |
| 1 nM | 99.5 | 4.9 |
| 10 nM | 95.8 | 6.2 |
| 100 nM | 88.3 | 7.5 |
| 1 µM | 65.1 | 8.3 |
| 10 µM | 42.7 | 9.1 |
| IC50 | >10 µM |
CD44 Signaling Pathway
Degradation of CD44 by this compound is expected to impact downstream signaling pathways that promote cancer cell survival and invasion.
References
- 1. Protein Degradation and PROTACs [promega.jp]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing DC44SMe-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the assumed properties of "DC44SMe" as a novel cysteine-reactive linker-payload system. As specific public data on this compound is unavailable, this document is constructed based on established principles of antibody-drug conjugate (ADC) development, particularly those involving linker-payloads that conjugate to native or engineered cysteine residues on a monoclonal antibody (mAb). The payload is assumed to be a potent antimitotic agent. These protocols are intended as a comprehensive guide and may require optimization for specific antibodies and cell lines.
Introduction to this compound-Based ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2][3][4] An ADC is comprised of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic agent by delivering it directly to cancer cells, thereby minimizing systemic toxicity.
The this compound linker-payload system is designed for covalent attachment to sulfhydryl groups (-SH) on the antibody. This is typically achieved through the partial reduction of interchain disulfide bonds in the hinge region of the antibody, making free cysteine residues available for conjugation. This method allows for a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute of an ADC, influencing its efficacy, safety, and pharmacokinetic profile. The payload of this compound is a potent antimitotic agent that, once internalized by the target cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Principle of this compound Conjugation
The development of a this compound-based ADC involves a multi-step process that begins with the selective reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups. This is followed by the conjugation of the this compound linker-payload, which contains a cysteine-reactive group (e.g., a maleimide). The resulting ADC is then purified to remove unconjugated antibody, excess linker-payload, and other impurities. Finally, the purified ADC is thoroughly characterized to ensure its quality and consistency.
Experimental Workflows and Mechanisms
Overall ADC Development Workflow
The development of a this compound-based ADC follows a structured workflow from initial conjugation to in vivo efficacy testing.
References
Application Notes and Protocols for Preclinical Animal Models for DC44SMe-ADC Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for the preclinical evaluation of a hypothetical ADC, DC44SMe-ADC, in various animal models. This compound is a putative tumor-associated antigen, and the ADC consists of a monoclonal antibody targeting this compound conjugated to a potent cytotoxic payload. The following sections outline the selection of appropriate animal models, detailed experimental protocols for efficacy and toxicity studies, and methods for pharmacokinetic and pharmacodynamic (PK/PD) analysis.
Preclinical Animal Models for ADC Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of ADCs. The most commonly used models are xenografts, including cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs), established in immunodeficient mice.[2][3]
-
Cell Line-Derived Xenograft (CDX) Models: These models are created by subcutaneously implanting human cancer cell lines into immunodeficient mice.[2] They are useful for initial efficacy screening due to their reproducibility and relatively low cost.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[1] These models better recapitulate the heterogeneity and architecture of the original human tumor, making them more predictive of clinical outcomes. Humanized PDX models, which involve transplanting tumor tissue into mice with a human immune system, are particularly valuable for evaluating immunotherapies.
-
Orthotopic Models: In these models, tumor cells or tissues are implanted into the corresponding anatomical site in the animal, providing a more physiologically relevant tumor microenvironment to study tumor growth and metastasis.
Quantitative Data Summary: In Vivo Efficacy of Representative ADCs
The following tables summarize preclinical efficacy data for various ADCs targeting different antigens in xenograft models, providing a reference for expected outcomes with this compound-ADC.
Table 1: Efficacy of HER2-Targeting ADCs in Xenograft Models
| ADC | Target | Xenograft Model | Dosing Regimen | Observed Efficacy | Reference |
| Trastuzumab emtansine (T-DM1) | HER2 | NCI-N87 (Gastric Cancer) | 15 mg/kg, i.v., days 0 and 21 | Significant tumor growth inhibition | |
| MRG002 | HER2 | BT-474 (Breast Cancer) | 0.3, 1, 3 mg/kg, i.v., qw x 3 | Significant tumor growth inhibition at all doses | |
| IgG1(GH2-61)-vc-MMAE | HER2 | N87 (Gastric Cancer) | 30 mg/kg, i.v., days 0, 7, 14 | Almost complete tumor eradication |
Table 2: Efficacy of CD22-Targeting ADCs in Xenograft Models
| ADC | Target | Xenograft Model | Dosing Regimen | Observed Efficacy | Reference |
| hLL2-PBD | CD22 | Ramos (Burkitt's lymphoma) | Single dose | Potent in vivo anti-tumor activity | |
| Anti-CD22-SN36248 | CD22 | BJAB.Luc-22R1.2 (MMAE-resistant) | 1 mg/kg, single dose | Tumor regression |
Table 3: Efficacy of TROP2-Targeting ADCs in Xenograft Models
| ADC | Target | Xenograft Model | Dosing Regimen | Observed Efficacy | Reference |
| Sacituzumab govitecan | TROP2 | EOC xenografts (chemo-resistant) | Not specified | Impressive anti-tumor activity | |
| Dato-DXd | TROP2 | ARK2 USC (CDX model) | Not specified | In vivo antitumor activity |
Experimental Protocols
In Vivo Efficacy Study in a CDX Mouse Model
This protocol describes a typical efficacy study of this compound-ADC in a cell line-derived xenograft model.
Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo ADC efficacy study.
Materials:
-
This compound-positive human cancer cell line
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel
-
This compound-ADC, vehicle control, and non-targeting control ADC
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the this compound-positive cancer cells under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, and different dose levels of this compound-ADC).
-
-
Treatment Administration:
-
Administer the respective treatments (e.g., intravenously) according to the predetermined dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight twice weekly as an indicator of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
In Vivo Toxicity Assessment
This protocol outlines the key steps for evaluating the toxicity of this compound-ADC in preclinical models.
Workflow for In Vivo Toxicity Study
Caption: Workflow for an in vivo ADC toxicity study.
Procedure:
-
Animal and Dose Selection:
-
Select a relevant animal species (rodent and/or non-human primate) that shows cross-reactivity with the this compound antibody.
-
Establish multiple dose groups, including a vehicle control and at least three dose levels of this compound-ADC, to determine a dose-response relationship.
-
-
Administration and Monitoring:
-
Administer the ADC via the intended clinical route (e.g., intravenous infusion).
-
Conduct daily clinical observations for any signs of morbidity or mortality.
-
Record body weights at least twice weekly.
-
-
Terminal Procedures:
-
At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a full necropsy, including the weighing of major organs.
-
Collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.
-
Pharmacokinetic (PK) and Biodistribution Study
This protocol details the procedures for assessing the PK and biodistribution of this compound-ADC.
Procedure:
-
Study Design:
-
Use tumor-bearing mice to allow for assessment of ADC levels in both plasma and tumor tissue.
-
Administer a single dose of radioactively or fluorescently labeled this compound-ADC.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
At each time point, euthanize a cohort of animals and collect tumors and major organs (e.g., liver, spleen, kidneys, lungs).
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Analyze the concentration of total antibody, conjugated ADC, and free payload in plasma and tissue homogenates using methods such as ELISA and LC-MS/MS.
-
-
Data Analysis:
-
Calculate key PK parameters such as clearance, volume of distribution, and half-life.
-
Determine the biodistribution profile by quantifying the amount of ADC and payload in different tissues over time.
-
Signaling Pathway
The mechanism of action for most ADCs involves binding to a target antigen, internalization, and release of the cytotoxic payload, which then induces cell death.
General ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The preclinical evaluation of this compound-ADC requires a systematic approach utilizing a combination of in vivo models. Efficacy studies in CDX and PDX models will provide crucial data on anti-tumor activity, while comprehensive toxicity and PK/PD studies will inform the safety profile and therapeutic window. The detailed protocols and methodologies provided in this document serve as a guide for the robust preclinical development of this novel ADC.
References
Application Notes and Protocols for Evaluating the Stability of DC44SMe-ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The stability of an ADC is a critical quality attribute (CQA) that directly impacts its safety, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for evaluating the stability of DC44SMe-ADC, an antibody-drug conjugate featuring a DNA alkylating agent. This compound is a phosphate proagent of the potent cytotoxic agent DC44. The methodologies described herein are designed to provide a comprehensive assessment of ADC stability, including aggregation, fragmentation, drug-to-antibody ratio (DAR), and payload release.
Key Stability-Indicating Attributes
The stability of this compound-ADC is assessed by monitoring several key attributes over time and under various stress conditions. These include:
-
Size Variants: Aggregation and fragmentation of the ADC can impact its efficacy and immunogenicity.
-
Drug-to-Antibody Ratio (DAR): Changes in the average DAR and the distribution of drug-loaded species can affect potency.
-
Free Payload Levels: The premature release of the cytotoxic payload in circulation can lead to off-target toxicity.
-
In Vitro and In Vivo Stability: Assessing the stability of the ADC in biological matrices is crucial for predicting its behavior in vivo.
Analytical Methods for Stability Assessment
A panel of orthogonal analytical techniques is employed to provide a comprehensive stability profile of this compound-ADC.
| Analytical Method | Parameter Measured | Purpose |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Aggregation, Fragmentation, Molar Mass | To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).[1][2][3] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR), Distribution of Drug-Loaded Species | To determine the average number of drug molecules conjugated per antibody and to monitor changes in the distribution of different drug-loaded species over time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact Mass, Reduced Light and Heavy Chain Mass, Free Payload Quantification | To confirm the identity of the ADC, assess modifications, and quantify the amount of unconjugated payload released from the ADC. |
| In Vitro Plasma Stability Assay | DAR stability, Free Payload Release | To evaluate the stability of the ADC in a biologically relevant matrix by incubating it in plasma from different species over time. |
Experimental Protocols
Protocol 1: Determination of Aggregation and Fragmentation by SEC-MALS
Objective: To quantify the percentage of aggregates and fragments in a this compound-ADC sample.
Materials:
-
This compound-ADC sample
-
SEC-MALS system (e.g., Wyatt DAWN)
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Data analysis software (e.g., ASTRA)
Procedure:
-
Prepare the mobile phase and equilibrate the SEC column until a stable baseline is achieved.
-
Dilute the this compound-ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined amount of the sample (e.g., 100 µg) onto the SEC column.
-
Elute the sample isocratically with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluent with UV, MALS, and differential refractive index (dRI) detectors.
-
Analyze the data using the appropriate software to determine the molar mass and percentage of monomer, aggregates, and fragments.
Figure 1. Workflow for SEC-MALS analysis of ADC aggregation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of drug-loaded species of this compound-ADC.
Materials:
-
This compound-ADC sample
-
HPLC system with a UV detector
-
Hydrophobic interaction chromatography column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Data analysis software (e.g., Empower)
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Dilute the this compound-ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes).
-
Monitor the eluent at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the peak areas.
Figure 2. Workflow for HIC-HPLC analysis of ADC DAR.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of this compound-ADC in plasma by monitoring changes in DAR and the release of free payload over time.
Materials:
-
This compound-ADC sample
-
Human, mouse, and rat plasma (or other relevant species)
-
Incubator at 37°C
-
Protein A affinity resin
-
LC-MS/MS system
-
Analytical standards for DC44
Procedure:
-
Spike this compound-ADC into plasma from different species at a final concentration of, for example, 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.
-
For DAR analysis:
-
Capture the ADC from the plasma using Protein A affinity resin.
-
Wash the resin to remove unbound plasma proteins.
-
Elute the ADC and analyze by HIC-HPLC (as in Protocol 2) or LC-MS to determine the average DAR.
-
-
For free payload analysis:
-
Perform protein precipitation on the plasma aliquots (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of free DC44.
-
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and trend analysis.
Table 1: Representative Stability Data for a Duocarmycin-based ADC in Human Plasma at 37°C
| Time (hours) | Average DAR | % Aggregates | Free Payload (ng/mL) |
| 0 | 3.8 | 1.2 | < 1.0 |
| 24 | 3.7 | 1.5 | 5.2 |
| 48 | 3.6 | 1.8 | 10.8 |
| 96 | 3.4 | 2.5 | 22.1 |
| 168 | 3.1 | 3.2 | 45.6 |
Note: This is example data for a duocarmycin-based ADC and may not be representative of this compound-ADC. The stability of ADCs with duocarmycin payloads has been shown to be influenced by the linker chemistry.
Signaling Pathway
The payload of this compound-ADC, DC44, is a DNA alkylating agent. Upon internalization into the target cancer cell and release from the antibody, DC44 binds to the minor groove of DNA and causes alkylation, leading to DNA damage. This damage triggers a cellular response, primarily through the DNA damage response (DDR) pathways, which can ultimately lead to cell cycle arrest and apoptosis.
Figure 3. Signaling pathway of DC44-mediated cytotoxicity.
Conclusion
A comprehensive evaluation of the stability of this compound-ADC is essential for its successful development as a therapeutic agent. The protocols and methodologies outlined in these application notes provide a robust framework for assessing the critical quality attributes related to ADC stability. By employing a combination of chromatographic and mass spectrometric techniques, researchers can gain a thorough understanding of the stability profile of this compound-ADC, enabling informed decisions throughout the drug development process.
References
Application Notes and Protocols: Dp44mT for Targeted Therapy in Hematological Malignancies
A Note on Nomenclature: The compound di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is the focus of these application notes. It is believed that "DC44SMe" may be a typographical error or a lesser-known identifier for this agent, a potent iron chelator with significant anti-neoplastic activity in hematological cancers.
Introduction
Dp44mT has emerged as a promising therapeutic agent for hematological malignancies, demonstrating potent activity against a range of leukemia and myeloma cell lines.[1][2] Its mechanism of action is multifaceted, extending beyond simple iron depletion to the modulation of critical cellular signaling pathways that govern cancer cell proliferation, survival, and apoptosis. These notes provide an overview of the cellular effects of Dp44mT, detailed protocols for its experimental application, and a summary of its efficacy in various hematological cancer models.
Mechanism of Action
The anti-cancer activity of Dp44mT is attributed to several interconnected mechanisms:
-
Iron and Copper Chelation: Dp44mT is a highly effective chelator of iron and copper, essential metals for cellular processes. By sequestering these metals, Dp44mT disrupts enzymatic activities and metabolic pathways vital for cancer cell growth.
-
Generation of Reactive Oxygen Species (ROS): The metal complexes formed by Dp44mT can participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.
-
Lysosomal Membrane Permeabilization: Dp44mT and its metal complexes accumulate in lysosomes. The ROS generation within these organelles can lead to lysosomal membrane permeabilization, releasing cathepsins and other hydrolytic enzymes into the cytoplasm, which in turn can initiate apoptosis.
-
Inhibition of Topoisomerase IIα: Dp44mT has been shown to selectively inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair.[3] This inhibition leads to DNA damage and the induction of cell cycle arrest and apoptosis.[3]
-
Induction of Cell Cycle Arrest and Apoptosis: Dp44mT treatment leads to a G1/S phase cell cycle arrest in hematological cancer cells.[1] This is followed by the induction of apoptosis through the mitochondrial pathway, characterized by a reduction in the mitochondrial membrane potential and the activation of caspase-3.
Signaling Pathways Modulated by Dp44mT
Dp44mT has been demonstrated to modulate several key signaling pathways implicated in the pathogenesis of hematological malignancies:
-
AMPK Pathway: Dp44mT activates the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of anabolic processes and the induction of catabolic processes, including autophagy.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Dp44mT has been shown to modulate this pathway, contributing to its anti-proliferative effects.
-
TGF-β and ERK Pathways: Dp44mT can also impact the TGF-β and ERK signaling pathways, which are involved in cell growth, differentiation, and apoptosis.
-
IL-6/JAK2/STAT3 Pathway: In certain cancer types, Dp44mT has been found to suppress the pro-inflammatory IL-6/JAK2/STAT3 signaling cascade.
Below are diagrams illustrating the key aspects of Dp44mT's mechanism of action and its influence on cellular signaling.
Caption: Overview of Dp44mT's multifaceted mechanism of action.
Caption: Key signaling pathways affected by Dp44mT treatment.
Quantitative Data
The following tables summarize the cytotoxic effects of Dp44mT on various hematological malignancy cell lines.
Table 1: IC50 Values of Dp44mT in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| HL-60 | Promyelocytic Leukemia | 2 - 9 | 72 |
| NB4 | Promyelocytic Leukemia | Induces G1/S arrest at 500-2500 nM | Not specified |
| Nalm-6 | B-cell Precursor Leukemia | Cytotoxicity observed | Not specified |
| Multiple Myeloma cell lines | Multiple Myeloma | Induces apoptosis | Not specified |
Note: Data is compiled from multiple sources. Specific IC50 values for all cell lines were not consistently available in the reviewed literature; some studies reported effective concentrations for inducing apoptosis or cell cycle arrest.
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of Dp44mT are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Dp44mT on hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., HL-60, Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Dp44mT stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of Dp44mT in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of Dp44mT (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in hematological malignancy cells treated with Dp44mT using flow cytometry.
Materials:
-
Hematological malignancy cell lines
-
Complete medium
-
Dp44mT stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete medium.
-
Treat cells with Dp44mT at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in Dp44mT-treated hematological malignancy cells.
Materials:
-
Hematological malignancy cell lines
-
Complete medium
-
Dp44mT stock solution
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Dp44mT as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the phosphorylation status of key signaling proteins in response to Dp44mT treatment.
Materials:
-
Hematological malignancy cell lines
-
Complete medium
-
Dp44mT stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with Dp44mT as previously described.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C (dilutions to be optimized according to manufacturer's instructions).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Conclusion
Dp44mT is a potent anti-cancer agent with a complex and multifaceted mechanism of action that makes it a promising candidate for the targeted therapy of hematological malignancies. Its ability to chelate essential metals, induce oxidative stress, disrupt lysosomal function, inhibit DNA replication, and modulate key oncogenic signaling pathways provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of Dp44mT in various hematological cancer models.
References
- 1. Antitumor activity and mechanism of action of the iron chelator, Dp44mT, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
application of DC44SMe in solid tumor research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 44 (CD44) is a cell-surface glycoprotein that plays a multifaceted role in cancer biology. It is a key regulator of cell-cell and cell-matrix interactions, and it is involved in a variety of cellular processes including cell adhesion, migration, proliferation, and survival. In the context of solid tumors, CD44 is widely recognized as a cancer stem cell (CSC) marker, and its overexpression is often associated with tumor progression, metastasis, and resistance to therapy.[1][2][3][4][5] This makes CD44 an attractive target for the development of novel anti-cancer therapies.
This document provides detailed application notes on the role of CD44 in solid tumor research, along with protocols for key experiments to study its function and to evaluate potential therapeutic interventions targeting this critical molecule.
Key Signaling Pathways Involving CD44
CD44 acts as a central signaling hub, integrating extracellular cues with intracellular pathways that drive tumorigenesis. Lacking intrinsic kinase activity, CD44 relies on its association with other cell surface receptors and intracellular signaling molecules to transduce signals. The binding of its primary ligand, hyaluronic acid (HA), to the extracellular domain of CD44 triggers a cascade of downstream signaling events.
Key signaling pathways regulated by CD44 in solid tumors include:
-
PI3K/AKT Pathway: Activation of this pathway downstream of CD44 promotes cell survival, proliferation, and growth.
-
Ras-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival, and can be activated by CD44 signaling.
-
Rho GTPase Signaling: CD44 influences the activity of Rho GTPases, which are key regulators of the actin cytoskeleton, thereby controlling cell motility and invasion.
-
Src Kinase Pathway: CD44 can associate with and activate Src family kinases, leading to the phosphorylation of downstream targets involved in cell adhesion and migration.
These pathways collectively contribute to the aggressive phenotype of cancer cells expressing high levels of CD44.
CD44 signaling pathways in cancer.
Quantitative Data on CD44 in Solid Tumors
The following tables summarize quantitative data from various studies on the role and targeting of CD44 in solid tumors.
| Cancer Type | Finding | Value | Reference |
| Non-Small Cell Lung Cancer (H460 cells) | IC50 of cisplatin (48h) | 6.852 ± 0.405 µM | |
| Colorectal Cancer (HT-29 cells) | IC50 of 5-Fluorouracil | 78.83 µg/ml | |
| Colorectal Cancer (HT-29 cells) | IC50 of 5-Fluorouracil with CD44 siRNA | 16.01 µg/ml | |
| Triple-Negative Breast Cancer (MDA-MB-231) | IC50 of CFM-4.16 | 10.8 µM | |
| Triple-Negative Breast Cancer (MDA-MB-468) | IC50 of CFM-4.16 | 12.8 µM | |
| Triple-Negative Breast Cancer (MDA-MB-231) | IC50 of CD44-T-PNPs (CFM-4.16 loaded) | Reduced by 1.35-fold | |
| Triple-Negative Breast Cancer (MDA-MB-468) | IC50 of CD44-T-PNPs (CFM-4.16 loaded) | Reduced by 2.16-fold |
| Cancer Type | Cell Line | Effect of CD44 Overexpression/Upregulation | Fold Change/Percentage Increase | Reference |
| Ewing Sarcoma | A673 | Increased cell migration | ~60% increase | |
| Ewing Sarcoma | MHH-ES1 | Increased cell migration | ~130% increase |
Experimental Protocols
Detailed protocols for key experiments to investigate the role of CD44 in solid tumor research are provided below.
Protocol 1: Western Blot for CD44 Expression
This protocol describes the detection of CD44 protein expression in cell lysates by Western blotting.
Western blot experimental workflow.
Materials:
-
RIPA Lysis Buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CD44
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CD44 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a Western blot imaging system.
-
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of CD44 inhibition on the viability and proliferation of cancer cells.
Cell viability assay workflow.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
CD44 inhibitor or siRNA targeting CD44
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of a CD44 inhibitor or transfect with siRNA targeting CD44. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control and determine the IC50 value if applicable.
-
Protocol 3: Transwell Invasion Assay
This protocol assesses the effect of CD44 on the invasive potential of cancer cells.
Transwell invasion assay workflow.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
-
Microscope
Procedure:
-
Insert Preparation:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts.
-
-
Assay Setup:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
-
Cell Removal and Staining:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of invaded cells in several random fields to quantify invasion.
-
Conclusion
CD44 is a pivotal molecule in the progression of solid tumors, influencing key signaling pathways and contributing to the aggressive and therapy-resistant nature of cancer stem cells. The protocols and information provided in this document offer a framework for researchers to investigate the role of CD44 in their specific cancer models and to evaluate the efficacy of novel therapeutic strategies targeting this important oncoprotein. A thorough understanding of CD44 biology is essential for the development of more effective treatments for patients with solid tumors.
References
- 1. CD44 on cancer stem cell is a potential immunological and prognostic pan-cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer and single-cell analyses identify CD44 as an immunotherapy response predictor and regulating macrophage polarization and tumor progression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD44 and Its Role in Solid Cancers - A Review: From Tumor Progression to Prognosis and Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. CD44 and Its Role in Solid Cancers – A Review: From Tumor Progression to Prognosis and Targeted Therapy [imrpress.com]
Application Notes and Protocols for Assessing the Bystander Effect of a Novel Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A key feature of some ADCs, particularly those with cleavable linkers, is the "bystander effect." This phenomenon occurs when the cytotoxic payload, upon release from the target antigen-positive (Ag+) cell, diffuses into the tumor microenvironment and kills neighboring antigen-negative (Ag-) cells.[1] This indirect killing mechanism is crucial for enhancing therapeutic efficacy, especially in heterogeneous tumors where antigen expression is varied.[2]
These application notes provide a comprehensive set of protocols to assess the bystander effect of a novel investigational ADC, DC44SMe-ADC, which is presumed to have a cleavable linker and a membrane-permeable payload.
Mechanism of Bystander Killing
The bystander effect of an ADC is a multi-step process that begins with the specific targeting of an antigen-expressing cancer cell and culminates in the death of adjacent tumor cells.
-
Binding and Internalization: The ADC binds to its target antigen on the surface of an Ag+ cancer cell and is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.
-
Payload Diffusion: If the released payload is membrane-permeable, it can diffuse out of the Ag+ cell and into the surrounding tumor microenvironment.
-
Bystander Cell Killing: The diffused payload can then enter neighboring Ag- cells and exert its cytotoxic effect, leading to their death.
Experimental Protocols
Several in vitro and in vivo assays can be employed to quantify the bystander effect of this compound-ADC. The choice of method depends on the specific research question and the desired level of complexity.
In Vitro Assays
1. Direct Co-culture Assay
This assay directly measures the killing of Ag- cells when cultured together with Ag+ cells in the presence of the ADC.
-
Objective: To evaluate the bystander effect in a mixed population of target and non-target cells.
-
Materials:
-
Antigen-positive (Ag+) target cell line.
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification).
-
Appropriate cell culture medium and supplements.
-
96-well clear-bottom black plates.
-
This compound-ADC.
-
Fluorescence microscope or high-content imaging system.
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Allow cells to adhere overnight.
-
Treatment: Treat the co-culture with a serial dilution of this compound-ADC. Include untreated wells as a negative control. The concentration range should be chosen to be cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells in monoculture.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis:
-
Imaging: Capture fluorescence and bright-field images to visualize the reduction in the GFP-positive Ag- cell population.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to quantify the percentage of viable GFP-positive Ag- cells.
-
-
2. Conditioned Medium Transfer Assay
This assay assesses the effect of secreted cytotoxic payload from ADC-treated Ag+ cells on Ag- cells.
-
Objective: To determine if the bystander effect is mediated by a secreted, stable cytotoxic agent.
-
Procedure:
-
Prepare Conditioned Medium: Seed Ag+ cells and treat with this compound-ADC for a defined period (e.g., 48-72 hours).
-
Collect and Filter: Collect the culture supernatant, centrifuge to remove cell debris, and filter through a 0.22 µm filter. This is the "conditioned medium."
-
Treat Bystander Cells: Seed Ag- cells in a separate plate and replace the medium with the conditioned medium.
-
Incubation and Analysis: Incubate the Ag- cells for 48-72 hours and assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
3. Transwell Co-culture Assay
This method investigates the role of secreted factors without direct cell-to-cell contact.
-
Objective: To differentiate between contact-dependent and secreted factor-mediated bystander effects.
-
Procedure:
-
Cell Seeding: Seed Ag- cells in the bottom chamber of a Transwell plate. Seed Ag+ cells on the Transwell insert (with a pore size, e.g., 0.4 µm, that prevents cell migration).
-
Treatment: Add this compound-ADC to the top chamber containing the Ag+ cells.
-
Incubation and Analysis: After a suitable incubation period, remove the insert and assess the viability of the Ag- cells in the bottom chamber.
-
3D Spheroid Models
3D spheroid models more closely mimic the in vivo tumor microenvironment and are valuable for assessing ADC penetration and bystander activity.
-
Objective: To evaluate the bystander effect in a three-dimensional context.
-
Procedure:
-
Spheroid Formation: Generate co-culture spheroids by seeding a mixture of Ag+ and fluorescently labeled Ag- cells in ultra-low attachment plates.
-
ADC Treatment: Treat the spheroids with this compound-ADC.
-
Analysis:
-
Confocal Microscopy: Use confocal microscopy to visualize the distribution of the ADC (if labeled) and the viability of the Ag- cells within the spheroid.
-
Dissociation and Flow Cytometry: Dissociate the spheroids into single cells and quantify the viable Ag- population by flow cytometry.
-
-
In Vivo Xenograft Models
In vivo models are essential for validating in vitro findings and assessing the therapeutic relevance of the bystander effect.
-
Objective: To evaluate the in vivo bystander effect of this compound-ADC in a tumor model.
-
Procedure:
-
Tumor Implantation: Co-implant a mixture of Ag+ and Ag- cells (engineered to express a reporter like luciferase) subcutaneously into immunodeficient mice.
-
ADC Administration: Once tumors are established, administer this compound-ADC intravenously.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Bioluminescence Imaging: Use an in vivo imaging system to monitor the growth or regression of the luciferase-expressing Ag- tumor cell population.
-
Data Presentation
Quantitative data from bystander effect studies should be summarized in a clear and structured format to allow for easy comparison.
Table 1: In Vitro Bystander Effect of Various ADCs in Co-culture Models
| ADC | Target Antigen | Ag+ Cell Line | Ag- Cell Line | Ag+ to Ag- Ratio | ADC Concentration | % Viability of Ag- Cells | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2 | SK-BR-3 | MCF7 | 1:1 | 1 µg/mL | ~40% | |
| T-DM1 | HER2 | SK-BR-3 | MCF7 | 1:1 | 1 µg/mL | ~95% | |
| Trastuzumab-vc-MMAE | HER2 | N87 | GFP-MCF7 | 1:1 | 100 nM | ~50% | |
| TROP2-ADC | TROP2 | BxPC-3 | B-Luc-GFP KI, TROP2 KO BxPC-3 | 1:1 | Varies | Significant Decrease |
Table 2: Quantitative Analysis of In Vivo Bystander Effect
| ADC | Tumor Model | Ag+ Cells | Ag- Cells (Luciferase+) | Treatment | Outcome | Reference |
| Anti-Trop-2 ADC | Subcutaneous Xenograft | NCI-H292 | NCI-H292-Trop2-KO-Luc | IV Administration | Significant inhibition of Trop-2-negative cells | |
| T-DXd | Subcutaneous Xenograft | HER2-positive | HER2-negative | IV Administration | Inhibition of HER2-negative tumor growth |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of the bystander effect of novel ADCs like this compound-ADC. A combination of in vitro and in vivo models is crucial for a comprehensive understanding of this important mechanism of action, which can significantly contribute to the clinical success of an ADC. The ability to quantify the bystander effect allows for the optimization of ADC design, including the choice of linker and payload, to maximize therapeutic efficacy in heterogeneous tumors.
References
Troubleshooting & Optimization
Technical Support Center: Improving DC44SMe Solubility for Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DC44SMe during antibody-drug conjugation (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for conjugation?
This compound is a phosphate proagent of the potent cytotoxic DNA alkylating agent DC44. It is utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy. Like many potent cytotoxic payloads used in ADCs, this compound possesses a hydrophobic nature, which can lead to poor solubility in aqueous buffers commonly used for antibody conjugation reactions. This poor solubility can result in several challenges, including aggregation and precipitation of the final ADC, which can negatively impact its manufacturability, stability, and therapeutic efficacy.
Q2: What is the known solubility of this compound?
The primary reported solubility for this compound is 10 mM in 100% dimethyl sulfoxide (DMSO). However, detailed quantitative data for its solubility in various aqueous buffer systems, with or without co-solvents, is not extensively available in the public domain. As a phosphate prodrug, this compound is designed to have improved aqueous solubility compared to its parent compound, particularly at physiological pH. Phosphate prodrugs can exhibit significantly increased water solubility, sometimes by several orders of magnitude, due to the ionizable phosphate group[1][2][3][4][5].
Q3: What are the primary strategies to improve the solubility of this compound for conjugation?
The main approaches to enhance the solubility of hydrophobic payloads like this compound during conjugation include:
-
Use of Organic Co-solvents: Introducing a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or propylene glycol (PG) can significantly improve the solubility of the hydrophobic payload.
-
Optimization of pH: The pH of the conjugation buffer can influence the ionization state of the phosphate group on this compound, potentially affecting its solubility.
-
Hydrophilic Linkers: Although this compound is the payload, utilizing it with a more hydrophilic linker can enhance the overall solubility of the resulting ADC.
-
Careful Control of Reaction Conditions: Factors such as temperature, antibody concentration, and the rate of addition of the payload-linker solution can all impact the apparent solubility and prevent aggregation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the conjugation of this compound.
Issue 1: Precipitation or Cloudiness Observed Upon Adding this compound to the Antibody Solution
Possible Causes:
-
Low Solubility of this compound: The concentration of this compound in the reaction mixture may have exceeded its solubility limit in the chosen buffer system.
-
High Final Concentration of Organic Co-solvent: While a co-solvent is necessary to dissolve this compound, a high percentage in the final reaction volume can lead to antibody denaturation and precipitation.
-
Local Concentration Effects: Adding the this compound stock solution too quickly can create localized high concentrations, leading to precipitation before it has a chance to disperse.
-
Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for maintaining the solubility of both the antibody and this compound.
Solutions:
| Solution | Detailed Steps |
| Optimize Co-solvent Concentration | 1. Perform small-scale pilot experiments to determine the minimal amount of co-solvent required to keep this compound in solution. 2. Titrate the final co-solvent (e.g., DMSO) concentration in the reaction mixture, typically starting from 5% (v/v) and not exceeding 20% (v/v). 3. Monitor the antibody for any signs of aggregation or precipitation at each co-solvent concentration using techniques like size-exclusion chromatography (SEC). |
| Slow Addition of this compound | 1. Prepare a stock solution of this compound in 100% DMSO. 2. Add the stock solution to the antibody in the conjugation buffer dropwise and with gentle, constant stirring. 3. Consider using a syringe pump for a controlled and slow addition rate. |
| Adjust Buffer pH | 1. Evaluate the conjugation efficiency and solubility at different pH values (e.g., in the range of 6.5-8.0). 2. As a phosphate prodrug, the solubility of this compound may be pH-dependent. An increase in pH could potentially enhance its aqueous solubility. |
| Screen Different Co-solvents | 1. If DMSO proves problematic, consider other less denaturing co-solvents like propylene glycol or N,N-dimethylacetamide (DMA). |
Issue 2: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Possible Causes:
-
Incomplete Dissolution of this compound: If this compound is not fully dissolved in the stock solution, the effective concentration available for conjugation will be lower than calculated.
-
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the conjugation chemistry.
-
Steric Hindrance: The structure of the linker or the conjugation site on the antibody may hinder the reaction.
Solutions:
| Solution | Detailed Steps |
| Ensure Complete Dissolution of this compound Stock | 1. Prepare the this compound stock solution in 100% DMSO at a concentration well below its saturation point (10 mM). 2. Gently warm the solution and vortex to ensure complete dissolution. Visually inspect for any particulates before use. |
| Optimize Conjugation Reaction Parameters | 1. Systematically vary the pH, temperature (e.g., 4°C vs. room temperature), and reaction time in small-scale experiments. 2. Analyze the resulting ADCs by methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the DAR. |
| Increase Molar Excess of this compound | 1. Gradually increase the molar excess of the this compound-linker construct relative to the antibody. 2. Be mindful that a very high excess can sometimes lead to increased aggregation. |
Data Presentation
Table 1: General Solubility Guidelines for Hydrophobic Payloads in ADC Conjugation
While specific quantitative data for this compound in various aqueous buffers is limited, the following table provides general guidelines based on common practices for other hydrophobic payloads.
| Buffer System | Co-solvent | Typical Co-solvent Concentration (v/v) | Expected Solubility | Remarks |
| Phosphate-Buffered Saline (PBS), pH 7.4 | DMSO | 5 - 15% | Low to Moderate | A common starting point. Monitor for antibody aggregation above 10% DMSO. |
| Tris Buffer, pH 7.5-8.0 | DMSO | 5 - 15% | Low to Moderate | May offer better pH stability for certain conjugation chemistries. |
| PBS, pH 7.4 | Propylene Glycol | 10 - 25% | Low to Moderate | Often less denaturing to antibodies than DMSO at higher concentrations. |
| Histidine Buffer, pH 6.0-7.0 | DMSO | 5 - 10% | Low to Moderate | Can be a good choice for maintaining antibody stability. |
Note: The "Expected Solubility" is a qualitative assessment. It is crucial to experimentally determine the kinetic and thermodynamic solubility of this compound in the specific buffer system and conditions used.
Experimental Protocols
Protocol 1: General Procedure for Improving this compound Solubility and Conjugation
This protocol outlines a generalized approach for the conjugation of a hydrophobic payload like this compound to an antibody using a co-solvent system.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-linker construct
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (specific to the conjugation chemistry)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the desired conjugation buffer.
-
Adjust the antibody concentration to the desired level (typically 5-10 mg/mL).
-
-
This compound-Linker Stock Solution Preparation:
-
Accurately weigh the this compound-linker construct.
-
Dissolve it in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing.
-
-
Conjugation Reaction:
-
Bring the antibody solution to the desired reaction temperature (e.g., room temperature).
-
Slowly add the calculated volume of the this compound-linker stock solution to the antibody solution while gently stirring. The final concentration of DMSO should be optimized and typically kept below 15% (v/v).
-
Incubate the reaction mixture for the desired time (e.g., 1-4 hours) at the chosen temperature.
-
-
Quenching the Reaction:
-
Add the appropriate quenching reagent to stop the conjugation reaction.
-
-
Purification of the ADC:
-
Remove unreacted this compound-linker and quenching reagent by size-exclusion chromatography or another suitable purification method.
-
Exchange the purified ADC into the final formulation buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Measure the Drug-to-Antibody Ratio (DAR) using techniques like HIC or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for this compound conjugation issues.
References
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.rutgers.edu [sites.rutgers.edu]
- 5. Oral phosphate prodrugs: Absorption rate limit considerations - ProQuest [proquest.com]
Technical Support Center: Manufacturing of Cysteine-Linked Thioether (SMe) Antibody-Drug Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the manufacturing of cysteine-linked antibody-drug conjugates (ADCs) utilizing maleimide chemistry to form a stable thioether bond. The information addresses common challenges and provides practical troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of cysteine-linked ADCs.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency in maleimide-based ADC production can be attributed to several factors. A primary reason is the incomplete reduction of interchain disulfide bonds within the monoclonal antibody (mAb). This is a critical step to expose the cysteine residues necessary for conjugation. Another common issue is the suboptimal pH of the reaction buffer. The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5; deviations outside this range can significantly slow down the reaction rate.[1] Additionally, the maleimide-linker may have degraded due to hydrolysis, especially if stored improperly. Finally, an incorrect molar ratio of the drug-linker to the antibody can also lead to poor conjugation.
To address these issues, ensure that the disulfide bond reduction step is complete by using a sufficient concentration of a reducing agent like DTT or TCEP. It is also crucial to remove any excess reducing agent before adding the maleimide-linker, as it can react with and consume the linker.[2] Verifying and maintaining the reaction buffer pH within the optimal 6.5-7.5 range is essential.[1] Always use freshly prepared or properly stored maleimide-linker to avoid issues with hydrolysis. Optimizing the stoichiometry of the reactants is also recommended to drive the conjugation reaction to completion.[2]
Question: My ADC is showing high levels of aggregation after conjugation. What could be the cause and how can I fix it?
Answer: Aggregation is a common challenge in ADC manufacturing, often resulting from the increased hydrophobicity of the ADC following the conjugation of a cytotoxic payload.[3] This is particularly problematic with ADCs having a high drug-to-antibody ratio (DAR). The conjugation process itself can also induce conformational changes in the antibody, exposing hydrophobic patches that lead to aggregation.
To mitigate aggregation, several formulation strategies can be employed. The use of excipients such as free amino acids (e.g., cysteine, serine, or tyrosine) can help suppress aggregation. Adjusting the formulation to a lower ionic strength buffer may also be beneficial, especially for ADCs with a higher DAR. Furthermore, maintaining the ADC at a low temperature and avoiding harsh conditions such as vigorous shaking during processing can help preserve its stability.
Question: The drug-to-antibody ratio (DAR) of my ADC is inconsistent between batches. How can I improve reproducibility?
Answer: Inconsistent DAR values are often a result of variability in the manufacturing process. Key factors that can influence the final DAR include the efficiency of the initial antibody reduction step, the precise ratio of the drug-linker to the antibody, and the control of reaction parameters such as temperature and pH. Non-specific conjugation can also lead to a heterogeneous mixture of ADC species with varying DARs.
To enhance batch-to-batch consistency, it is crucial to establish and adhere to a robust and well-controlled manufacturing process. This includes precise control over the concentration of the reducing agent and the reaction time to ensure consistent reduction of disulfide bonds. Accurate determination of the antibody concentration and precise addition of the drug-linker are also critical. Maintaining tight control over reaction conditions such as pH, temperature, and incubation time is essential for reproducible conjugation. Implementing in-process monitoring can also help to ensure that the reaction is proceeding as expected.
Frequently Asked Questions (FAQs)
What are the main challenges in manufacturing cysteine-linked ADCs?
The primary challenges in the manufacturing of cysteine-linked ADCs include:
-
Handling of Highly Potent Components: The cytotoxic payloads used in ADCs are highly potent, requiring specialized facilities and strict containment protocols to ensure operator safety.
-
Process Control and Reproducibility: Achieving a consistent drug-to-antibody ratio (DAR) and minimizing product heterogeneity are critical for ensuring the efficacy and safety of the ADC. This requires precise control over the entire manufacturing process.
-
Product Stability: ADCs can be prone to aggregation and degradation due to the conjugation of hydrophobic payloads. Maintaining the stability of the final product throughout manufacturing, storage, and administration is a significant challenge.
-
Analytical Characterization: The complexity and heterogeneity of ADCs necessitate the use of multiple advanced analytical techniques for comprehensive characterization and quality control.
How does the linker stability affect the final ADC product?
Linker stability is a critical attribute of an ADC as it directly impacts its therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to the off-target release of the cytotoxic payload, causing toxicity to healthy tissues and reducing the amount of drug that reaches the tumor. The thioether bond formed by the reaction of a maleimide with a cysteine thiol is generally stable, but it can undergo a retro-Michael reaction, leading to deconjugation. Strategies to improve linker stability, such as hydrolysis of the succinimide ring, have been developed to address this issue.
What are the common analytical techniques used to characterize cysteine-linked ADCs?
A variety of analytical techniques are employed to characterize cysteine-linked ADCs:
-
Hydrophobic Interaction Chromatography (HIC): HIC is widely used to determine the drug-to-antibody ratio (DAR) by separating ADC species with different numbers of conjugated drugs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often used as an orthogonal method to HIC for DAR determination, typically after the reduction of the ADC into its light and heavy chains.
-
Mass Spectrometry (MS): Various MS-based methods, including native size-exclusion chromatography-mass spectrometry (SEC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS), are used to accurately determine the DAR and identify different drug-loaded species.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the ADC product.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A.
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Integrate the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.
Protocol 2: General Maleimide-Thiol Conjugation
-
Antibody Reduction:
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Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent such as DTT or TCEP to a final concentration of 1-10 mM.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized drug-linker in a compatible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution at a specific molar ratio (e.g., 5:1 linker to antibody).
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
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Quench the reaction by adding a small molecule thiol like N-acetylcysteine.
-
Purify the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other impurities.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for DAR Determination
| Analytical Technique | Principle | Advantages | Disadvantages |
| HIC-UV/Vis | Separation based on hydrophobicity. | Robust, good for routine analysis. | May have ambiguous peak assignments. |
| RP-LC-MS | Separation of reduced chains based on hydrophobicity with mass detection. | Provides mass confirmation of each species. | Denaturing conditions can alter the ADC. |
| Native SEC-MS | Separation by size under native conditions with mass detection. | Preserves the intact ADC structure. | May have lower resolution than other methods. |
| MALDI-TOF-MS | Ionization and mass analysis of the intact ADC or its subunits. | Fast, good for initial screening. | May have biases for certain species. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Incomplete antibody reduction; Suboptimal pH; Degraded maleimide-linker; Incorrect stoichiometry. | Ensure complete reduction and removal of reducing agent; Maintain pH 6.5-7.5; Use fresh linker; Optimize reactant ratios. |
| High Aggregation | Increased hydrophobicity from payload; High DAR; Conformational changes in the antibody. | Add stabilizing excipients (e.g., amino acids); Use lower ionic strength buffers; Control temperature and handling. |
| Inconsistent DAR | Variability in reduction; Inaccurate reactant ratios; Poor control of reaction conditions. | Implement robust process controls for reduction and conjugation; Ensure precise measurement of reactants; Maintain consistent temperature and pH. |
Mandatory Visualization
Caption: General experimental workflow for cysteine-linked ADC manufacturing.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio for DC44SMe ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the DC44SMe payload.
I. Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA) for this compound ADCs?
A1: The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) for all ADCs, including those with the this compound payload, as it directly influences the ADC's therapeutic window, efficacy, and safety profile.[1] An optimal DAR is crucial for balancing the delivery of a potent dose of the cytotoxic payload to cancer cells while minimizing off-target toxicity.[1]
Q2: What is the mechanism of action of the this compound payload?
A2: this compound is a phosphate prodrug of the cytotoxic DNA alkylator DC44.[2] Upon internalization into the target cancer cell, the prodrug is converted to its active form, DC44, which then exerts its cytotoxic effect by alkylating DNA. This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).
Q3: What is the optimal DAR for a this compound ADC?
A3: The optimal DAR is highly dependent on the specific monoclonal antibody, the linker used, and the target antigen.[1] Generally, for many ADCs, a DAR of 2 to 4 is considered optimal, as it often provides a good balance between efficacy and safety. Higher DAR values can sometimes lead to increased potency but may also result in faster clearance from circulation and increased toxicity.
Q4: What are the common challenges when conjugating a hydrophobic payload like a DNA alkylator to an antibody?
A4: DNA alkylators are often hydrophobic, which can lead to several challenges during ADC development:
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Aggregation: Increased surface hydrophobicity of the ADC can lead to the formation of soluble and insoluble aggregates. Aggregation is a significant concern as it can diminish efficacy, alter pharmacokinetics, and potentially trigger an immunogenic response.
-
Heterogeneity: Achieving a homogenous ADC with a consistent DAR can be challenging. Non-specific conjugation methods can result in a mixture of ADC species with varying DARs.
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Reduced Solubility: Higher DARs with hydrophobic payloads can decrease the overall solubility of the ADC, making formulation and manufacturing more difficult.
Q5: Which analytical techniques are recommended for determining the DAR of this compound ADCs?
A5: Several analytical techniques can be used to determine the DAR of ADCs. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for analyzing cysteine-linked ADCs, separating species based on the hydrophobicity conferred by the conjugated drug.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for reduced ADCs to separate light and heavy chains, allowing for DAR calculation based on the relative abundance of drug-loaded chains.
-
Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of different ADC species, allowing for precise DAR determination.
-
UV/Vis Spectroscopy: A simpler and quicker method that provides an average DAR but does not give information on the distribution of different DAR species.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation, purification, and analysis of this compound ADCs.
Issue 1: Low Average DAR
| Possible Cause | Troubleshooting Steps | Rationale |
| Suboptimal Reaction Conditions | Optimize conjugation reaction parameters such as pH, temperature, and incubation time. | Reaction kinetics and efficiency are highly dependent on these parameters. |
| Inefficient Antibody Reduction (for cysteine conjugation) | Increase the concentration of the reducing agent (e.g., TCEP, DTT). Optimize reduction time and temperature. | Ensures a sufficient number of free thiols are available for conjugation, leading to a higher DAR. |
| Insufficient Linker-Payload | Increase the molar ratio of the this compound linker-payload to the antibody in the conjugation reaction. | Drives the conjugation reaction towards a higher degree of completion. |
| Inactive Drug-Linker | Use a fresh batch of the drug-linker or verify the activity of the existing stock. | Degradation of the drug-linker can lead to poor conjugation efficiency. |
| Interfering Buffer Components | Perform buffer exchange of the antibody into a suitable conjugation buffer prior to the reaction. | Certain buffer components can interfere with the conjugation chemistry. |
Issue 2: High Levels of Aggregation
| Possible Cause | Troubleshooting Steps | Rationale |
| High Average DAR | Decrease the molar ratio of the linker-payload to the antibody during conjugation. | Reduces the average DAR and the overall hydrophobicity of the ADC, thereby decreasing the propensity for aggregation. |
| Hydrophobic Nature of the this compound Payload | Incorporate a hydrophilic linker (e.g., PEG) into the linker-payload design. | Increases the overall hydrophilicity of the ADC, which can mitigate aggregation even at higher DARs. |
| Inappropriate Buffer Conditions | Screen different formulation buffers with varying pH and excipients. | A suitable formulation can help stabilize the ADC and prevent aggregation. |
| Harsh Conjugation or Purification Conditions | Optimize reaction temperature and pH. Use milder purification methods. | Extreme conditions can lead to antibody denaturation and aggregation. |
Issue 3: Inconsistent Batch-to-Batch DAR
| Possible Cause | Troubleshooting Steps | Rationale |
| Variability in Starting Materials | Thoroughly characterize the antibody and drug-linker for each batch to ensure consistent quality. | Inconsistent starting materials will lead to variable conjugation outcomes. |
| Lack of Precise Process Control | Implement strict monitoring and control of all reaction parameters (pH, temperature, time). | Minor variations in reaction conditions can significantly impact the final DAR. |
| Inconsistent Purification Process | Standardize the purification protocol, including column type, buffers, and gradients. | Differences in purification can lead to the enrichment of different DAR species. |
III. Data Presentation
Table 1: Impact of DAR on ADC Properties (Illustrative Data)
| Average DAR | In Vitro Potency (IC50, nM) | In Vivo Efficacy (% Tumor Growth Inhibition) | Plasma Clearance (mL/hr/kg) | Tolerability (Maximum Tolerated Dose, mg/kg) |
| 2 | 5.2 | 65 | 0.5 | 15 |
| 4 | 1.8 | 85 | 1.2 | 10 |
| 8 | 0.9 | 88 | 3.5 | 5 |
Note: This table presents illustrative data based on general trends observed for ADCs. Actual data for a specific this compound ADC will vary.
IV. Experimental Protocols
1. DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol provides a general method for analyzing the DAR of a cysteine-linked this compound ADC.
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
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Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-23 min: 0-100% B (linear gradient)
-
23-25 min: 100% B
-
25-27 min: 100-0% B
-
27-30 min: 0% B
-
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Calculate the weighted average DAR from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).
2. DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
This protocol is for determining the DAR of a reduced cysteine-linked this compound ADC.
-
Sample Preparation (Reduction):
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To 100 µg of ADC (in a suitable buffer), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Column: PLRP-S, 1000Å, 2.1 mm x 50 mm or similar polymeric reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25-50% B (linear gradient)
-
25-27 min: 50-90% B
-
27-30 min: 90% B
-
30-32 min: 90-25% B
-
32-35 min: 25% B
-
-
Data Analysis: Calculate the weighted average DAR based on the integration of the peaks corresponding to the light chain, heavy chain, and their drug-conjugated forms.
3. DAR Determination by Mass Spectrometry (MS)
This protocol outlines a general procedure for intact mass analysis of a this compound ADC.
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., buffer exchange spin column) into a volatile buffer such as 100 mM ammonium acetate.
-
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC/HPLC system.
-
Column: Size-Exclusion Chromatography (SEC) column for native MS or a reversed-phase column for denaturing MS.
-
Mobile Phase (Native SEC-MS): Isocratic elution with 100 mM Ammonium Acetate.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive
-
Acquisition Range: m/z 1000-5000
-
Optimize other parameters (e.g., capillary voltage, cone voltage) for intact protein analysis.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the weighted average DAR from the relative abundance of each species.
-
V. Visualizations
References
Technical Support Center: Overcoming Resistance to CD44-Targeted Therapies in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to therapies targeting CD44 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is CD44 and why is it a target in cancer therapy?
A1: Cluster of Differentiation 44 (CD44) is a transmembrane glycoprotein that acts as a major cell surface receptor for hyaluronic acid and other extracellular matrix components.[1] In normal physiological processes, CD44 is involved in cell-cell and cell-matrix interactions, cell adhesion, and migration. However, in various solid cancers, CD44 is overexpressed and plays a crucial role in tumor progression, metastasis, and the maintenance of cancer stem cells (CSCs).[1] CSCs with a CD44 phenotype are often associated with chemoresistance and poor patient prognosis.[1] These characteristics make CD44 a compelling target for cancer therapies.
Q2: We are observing intrinsic resistance to our CD44-targeting antibody in our cancer cell line. What are the possible mechanisms?
A2: Intrinsic resistance to targeted therapies can arise from several pre-existing factors within the cancer cells.[2][3] Key mechanisms include:
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Low Target Expression: The cancer cell line may have heterogeneous or overall low expression of the specific CD44 variant targeted by your antibody.
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Genetic Mutations: Pre-existing mutations in the CD44 gene or downstream signaling molecules can prevent effective drug binding or pathway inhibition.
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Activation of Bypass Pathways: Cancer cells can have alternative signaling pathways already activated that compensate for the inhibition of the CD44 pathway, thus promoting survival and proliferation.
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Tumor Microenvironment (TME) Factors: The in vitro culture conditions may not fully replicate the TME, which can significantly influence drug resistance.
Q3: Our cancer cells initially respond to the CD44 inhibitor, but then develop acquired resistance. What are the common underlying mechanisms?
A3: Acquired resistance is a common challenge in cancer therapy and can be driven by several adaptive changes in the cancer cells upon continuous drug exposure. These include:
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Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in the Drug Target: Mutations in the CD44 gene can occur during treatment, leading to a conformational change in the protein that prevents the inhibitor from binding effectively.
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Activation of Alternative Signaling Pathways: Similar to intrinsic resistance, cells can adapt by upregulating parallel signaling pathways to bypass the blocked CD44 pathway.
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Epithelial-to-Mesenchymal Transition (EMT): The CD44-targeting agent may induce EMT, a process where cancer cells acquire a more migratory and invasive phenotype, which is often associated with drug resistance.
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Cancer Stem Cell (CSC) Enrichment: The therapy might eliminate the bulk of the tumor cells, but a subpopulation of CD44-positive CSCs may survive and repopulate the tumor with resistant cells.
Q4: How can we overcome resistance to CD44-targeted therapies in our experiments?
A4: Several strategies can be employed to overcome resistance:
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Combination Therapies: Combining the CD44-targeted agent with other drugs that target different pathways can create a synergistic effect and prevent the development of resistance. This could include conventional chemotherapy, inhibitors of other signaling pathways, or immunotherapy.
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Targeting the Tumor Microenvironment: Modifying the TME, for instance by targeting the dense extracellular matrix, can improve drug delivery and efficacy.
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Novel Drug Delivery Systems: Using nanoparticles or other advanced delivery systems can enhance the targeted delivery of the drug to the tumor site, increasing its local concentration and overcoming efflux pump-mediated resistance.
-
Immunotherapy Combinations: Combining CD44-targeted therapies with immune checkpoint inhibitors can enhance the anti-tumor immune response.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after treatment with a CD44 inhibitor.
| Possible Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous cell population. Regularly verify CD44 expression levels using flow cytometry or western blotting. |
| Reagent Instability | Prepare fresh dilutions of the CD44 inhibitor for each experiment. Store the stock solution according to the manufacturer's instructions. |
| Assay Interference | Ensure that the inhibitor's formulation or solvent does not interfere with the viability assay (e.g., MTT, CellTiter-Glo). Run appropriate vehicle controls. |
| Variable Seeding Density | Optimize and standardize the cell seeding density to ensure consistent cell numbers at the start of the experiment. |
Problem 2: No significant downstream signaling inhibition observed after CD44 blockade.
| Possible Cause | Troubleshooting Steps |
| Ineffective Target Engagement | Confirm that the CD44 inhibitor is binding to its target using techniques like co-immunoprecipitation or cellular thermal shift assays (CETSA). |
| Rapid Pathway Reactivation | Analyze downstream signaling at multiple time points after treatment to capture transient inhibition and potential feedback loop activation. |
| Redundant Signaling Pathways | Use pathway analysis tools (e.g., phosphoproteomics, RNA sequencing) to identify activated bypass pathways. Consider using inhibitors for these alternative pathways in combination with the CD44 inhibitor. |
| Incorrect Downstream Target | Verify the expected downstream signaling pathway for your specific cancer cell model through literature review or preliminary experiments. |
Experimental Protocols
Protocol 1: Generation of a CD44-Inhibitor Resistant Cell Line
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Initial Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin by treating the cells with the CD44 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Sub-culturing: Once the cells have adapted and are growing steadily, sub-culture them and increase the inhibitor concentration in a stepwise manner.
-
Maintenance: Continue this process until the cells are able to proliferate in a concentration of the inhibitor that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cells.
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Characterization: Regularly characterize the resistant cell line for CD44 expression, morphology, and resistance profile to confirm the phenotype.
Protocol 2: Evaluation of Combination Therapy
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Determine IC50 values: Calculate the half-maximal inhibitory concentration (IC50) for the CD44 inhibitor and the combination drug individually in the cancer cell line of interest.
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Combination Index (CI) Calculation: Treat the cells with a range of concentrations of both drugs, alone and in combination, at a constant ratio.
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Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
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Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Data Presentation
Table 1: Example IC50 Values for a CD44 Inhibitor and a MEK Inhibitor in Parental and Resistant Cell Lines
| Cell Line | CD44 Inhibitor IC50 (µM) | MEK Inhibitor IC50 (µM) |
| Parental | 1.5 | 0.8 |
| Resistant | 12.8 | 0.9 |
Table 2: Example Combination Index (CI) Values for a CD44 Inhibitor and a MEK Inhibitor
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.52 | Synergy |
| 0.75 | 0.48 | Strong Synergy |
| 0.90 | 0.60 | Synergy |
Visualizations
Caption: Experimental workflow for generating resistant cell lines and evaluating combination therapies.
Caption: Signaling pathways involved in resistance to CD44-targeted therapy.
References
Technical Support Center: Troubleshooting DC44SMe-ADC Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs), with a focus on DC44SMe-ADC. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the root causes of aggregation and provide actionable solutions to ensure the stability and efficacy of your ADC.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the process where individual antibody-drug conjugate molecules cluster together to form higher molecular weight species.[1][2] This is a critical issue in ADC development as it can negatively impact the drug's stability, efficacy, and safety.[1][2] Aggregation can lead to a loss of therapeutic activity, reduced solubility, and an increased risk of an immunogenic response in patients.[3]
Q2: What are the primary causes of ADC aggregation?
A2: Aggregation of ADCs is a multifaceted problem that can arise from the intrinsic properties of the ADC components and the external environmental conditions. Key causes include:
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Hydrophobicity of the Payload-Linker: The conjugation of hydrophobic payloads, such as this compound, to an antibody can create hydrophobic patches on the antibody surface. These patches can interact with each other, leading to self-association and aggregation. Payloads like pyrrolobenzodiazepines (PBDs) and duocarmycins are known for their high hydrophobicity, which significantly increases the propensity for aggregation.
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High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with a greater tendency for aggregation. This is because a higher number of conjugated payloads increases the overall hydrophobicity of the ADC.
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Unfavorable Buffer Conditions: The composition of the buffer, including its pH and salt concentration, plays a crucial role in ADC stability. Aggregation can be promoted by buffer conditions that are too low or too high in salt concentration, or if the pH is near the isoelectric point (pI) of the antibody, where it has the least aqueous solubility.
-
Manufacturing and Storage Conditions: Several external factors during manufacturing and storage can induce aggregation. These include elevated temperatures, repeated freeze-thaw cycles, mechanical stress such as shaking during transportation, and exposure to light, which can degrade photosensitive payloads.
-
High Protein Concentration: Manufacturing processes often favor higher protein concentrations for efficiency, but this also increases the likelihood of intermolecular interactions and subsequent aggregation.
-
Presence of Solvents: Solvents used to dissolve hydrophobic payloads and linkers during the conjugation process can disrupt the stable structure of the antibody, leading to the formation of aggregates.
Q3: Can the type of antibody used affect aggregation?
A3: Yes, the choice of antibody can influence the degree of aggregation. While specific data on this compound-ADC is not publicly available, generally, antibody fragments tend to have a lower risk of aggregation compared to full-sized monoclonal antibodies. Conversely, more complex constructs like bispecific antibodies may have a higher propensity for aggregation.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating aggregation issues with your this compound-ADC.
Initial Assessment of Aggregation
Q: I am observing visible precipitation or an increase in turbidity in my this compound-ADC sample. What should be my first step?
A: The first step is to quantify the level of aggregation. Visual inspection is a good initial indicator, but quantitative methods are necessary to determine the extent of the problem and to monitor the effectiveness of any troubleshooting efforts.
Experimental Protocols
Protocol 1: Quantification of this compound-ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines the methodology for analyzing the aggregation of this compound-ADC using high-performance liquid chromatography with a size-exclusion column (SEC-HPLC).
1. Materials:
- This compound-ADC sample
- SEC-HPLC system with a UV detector
- Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
- Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
- Low-protein-binding vials
2. Method:
- Prepare the mobile phase and thoroughly degas it.
- Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
- Dilute the this compound-ADC sample to a concentration of 1 mg/mL in the mobile phase.
- Inject a defined volume (e.g., 20 µL) of the diluted sample onto the column.
- Monitor the elution profile at 280 nm.
- Identify the peaks corresponding to the monomer, dimer, and higher molecular weight aggregates based on their retention times. The monomer should be the main peak with the longest retention time among these.
- Integrate the area of each peak to calculate the percentage of monomer, dimer, and soluble aggregates.
Troubleshooting Workflow for Aggregation
If SEC-HPLC analysis confirms the presence of significant aggregation, use the following decision tree to identify the potential cause and implement corrective actions.
References
strategies to reduce off-target toxicity of DC44SMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC44SMe, a phosphate prodrug of the potent cytotoxic DNA alkylator DC44, utilized as a payload in antibody-drug conjugates (ADCs). Given that specific public data on this compound is limited, this guide focuses on the common challenges and mitigation strategies associated with ADCs carrying DNA-alkylating payloads.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphate prodrug of the cytotoxic DNA alkylator, DC44. It is designed for use as a payload in antibody-drug conjugates (ADCs). The ADC is intended to selectively deliver this compound to tumor cells expressing a specific target antigen. Once internalized by the target cell, the linker is cleaved, and this compound is converted to its active form, DC44. DC44 then exerts its cytotoxic effect by alkylating DNA, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[1][2][3]
Q2: What are the expected off-target toxicities associated with a this compound-based ADC?
While the goal of an ADC is targeted delivery, off-target toxicities can occur, primarily due to the premature release of the cytotoxic payload into systemic circulation. For ADCs with DNA alkylating payloads, common dose-limiting toxicities (DLTs) include:
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Myelosuppression:
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Thrombocytopenia: Reduced platelet count.
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Neutropenia: Reduced neutrophil count, increasing the risk of infection.[4]
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Peripheral Neuropathy: Nerve damage, often in the hands and feet.[4]
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Ocular Toxicity: Including blurred vision, dry eyes, and keratitis.
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Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea.
These toxicities arise because DNA alkylating agents are particularly effective against rapidly dividing cells, which includes not only cancer cells but also healthy cells in the bone marrow, hair follicles, and gastrointestinal tract.
Troubleshooting Guides
Issue 1: High levels of off-target toxicity observed in preclinical models.
Possible Cause 1: Premature Payload Release
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Explanation: The linker connecting this compound to the antibody may be unstable in circulation, leading to the early release of the cytotoxic payload and systemic toxicity.
-
Troubleshooting Strategy:
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Linker Stability Analysis: Perform in vitro plasma stability assays to assess the rate of payload release over time.
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Linker Re-engineering: If the linker is found to be unstable, consider re-engineering the ADC with a more stable linker. Options include both cleavable linkers with improved stability profiles and non-cleavable linkers.
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Pharmacokinetic (PK) Analysis: Conduct PK studies in animal models to measure the levels of free payload in circulation.
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Possible Cause 2: High Drug-to-Antibody Ratio (DAR)
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Explanation: A high DAR can lead to faster clearance of the ADC from circulation and increased off-target toxicity, narrowing the therapeutic index.
-
Troubleshooting Strategy:
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DAR Optimization: Synthesize and test ADCs with varying DARs (e.g., 2, 4, 6, 8) to identify the optimal ratio that balances efficacy and toxicity.
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Site-Specific Conjugation: Employ site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR, which can improve the safety profile.
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Possible Cause 3: "On-Target, Off-Tumor" Toxicity
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Explanation: The target antigen for your ADC may be expressed at low levels on healthy tissues, leading to unintended toxicity in those organs.
-
Troubleshooting Strategy:
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Target Expression Profiling: Conduct thorough immunohistochemistry (IHC) or other protein expression analyses on a wide range of healthy tissues to assess the expression level of the target antigen.
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Affinity Modulation: Engineer the antibody component of the ADC to have a lower affinity for the target antigen. This may reduce binding to healthy tissues with low antigen expression while still allowing for effective binding to tumor cells with high antigen expression.
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Bispecific Antibodies: Consider developing a bispecific ADC that requires binding to two different tumor-associated antigens for activation, thereby increasing tumor specificity.
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Issue 2: Lack of efficacy in preclinical models despite potent in vitro cytotoxicity.
Possible Cause 1: Poor ADC Internalization
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Explanation: The ADC may bind to the target antigen on the cell surface but may not be efficiently internalized, preventing the release of this compound inside the cell.
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Troubleshooting Strategy:
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Internalization Assays: Perform in vitro internalization assays using techniques such as flow cytometry or confocal microscopy to visualize and quantify the uptake of the ADC by target cells.
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Antibody Selection: Screen for alternative antibodies targeting the same antigen that may have better internalization properties.
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Possible Cause 2: Drug Resistance
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Explanation: The tumor cells may have or may develop resistance to the DNA alkylating payload. Mechanisms of resistance can include upregulation of DNA repair pathways or increased expression of drug efflux pumps.
-
Troubleshooting Strategy:
-
Mechanism of Resistance Studies: Analyze resistant cell lines to identify the specific mechanisms of resistance.
-
Combination Therapies: Explore the use of the this compound-ADC in combination with other agents, such as inhibitors of DNA repair pathways (e.g., PARP inhibitors) or inhibitors of drug efflux pumps.
-
Quantitative Data Summary
Table 1: Example Data for In Vitro Cytotoxicity of a this compound-ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free this compound IC50 (nM) |
| Tumor Cell Line A | High | 5.2 | 1.8 |
| Tumor Cell Line B | Low | 150.7 | 2.1 |
| Healthy Cell Line C | Negative | >1000 | 2.5 |
Table 2: Example Data for In Vivo Efficacy and Tolerability of a this compound-ADC
| ADC Variant | DAR | Maximum Tolerated Dose (MTD) (mg/kg) | Tumor Growth Inhibition (%) at MTD |
| ADC-1 | 8 | 5 | 95 |
| ADC-2 | 4 | 15 | 92 |
| ADC-3 | 2 | 30 | 85 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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ADC Treatment: Prepare serial dilutions of the this compound-ADC and the free this compound payload. Add the treatments to the respective wells. Include untreated cells as a control.
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Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for DNA alkylating agents).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Use a relevant animal model (e.g., mice or rats).
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Dose Escalation: Administer the this compound-ADC at escalating doses to different cohorts of animals.
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Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
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Hematology and Clinical Chemistry: Collect blood samples at predetermined time points for complete blood counts and clinical chemistry analysis to assess for myelosuppression and organ toxicity.
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Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination.
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MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Visualizations
Caption: Experimental workflow for preclinical evaluation of a this compound-ADC.
Caption: Proposed intracellular mechanism of action for a this compound-ADC.
Caption: Logical relationship between causes of off-target toxicity and mitigation strategies.
References
Technical Support Center: Improving the Pharmacokinetic Properties of Antibody-Drug Conjugates
Disclaimer: The following technical support guide provides general information and troubleshooting advice for improving the pharmacokinetic (PK) properties of antibody-drug conjugates (ADCs). The term "DC44SMe" does not correspond to a publicly described ADC in the scientific literature. Therefore, this guide is based on established principles of ADC development and is intended to be broadly applicable to researchers, scientists, and drug development professionals working with various ADC constructs.
This guide is designed to help you troubleshoot common issues and answer frequently asked questions related to optimizing the in vivo performance of your ADC.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments that can impact the pharmacokinetic properties of your ADC.
| Question/Issue | Possible Causes | Troubleshooting Steps & Solutions |
| High plasma clearance and short half-life of the ADC. | 1. High Drug-to-Antibody Ratio (DAR): Higher DARs, especially with hydrophobic payloads, can increase clearance.[1] 2. Linker Instability: Premature cleavage of the linker in circulation releases the payload and can lead to faster clearance of the ADC.[2][3][4] 3. Aggregation: ADC aggregates are rapidly cleared by the reticuloendothelial system (RES).[5] 4. Antibody Properties: The intrinsic properties of the monoclonal antibody (mAb), such as its isoelectric point and potential for non-specific binding, can affect clearance. | 1. Optimize DAR: Aim for a lower or optimal DAR (often 2-4) to balance potency and PK. Consider using site-specific conjugation for a more homogeneous product. 2. Enhance Linker Stability: Select a more stable linker chemistry. For cleavable linkers, ensure they are stable in plasma and are selectively cleaved at the target site. 3. Mitigate Aggregation: See the troubleshooting section on aggregation below. 4. Antibody Engineering: If the mAb itself has poor PK properties, consider engineering the antibody to improve its stability and reduce non-specific uptake. |
| Observed ADC aggregation in solution. | 1. Hydrophobic Payload/Linker: Many cytotoxic payloads are hydrophobic, and their conjugation to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association. 2. High DAR: A higher number of conjugated drugs increases surface hydrophobicity. 3. Unfavorable Buffer Conditions: Suboptimal pH or low salt concentrations can induce aggregation. The pH coinciding with the isoelectric point of the antibody can also cause aggregation. 4. Harsh Conjugation Conditions: High temperatures or the use of organic co-solvents during conjugation can denature the antibody. | 1. Introduce Hydrophilic Linkers: Incorporate hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design to counteract the hydrophobicity of the payload. 2. Lower the DAR: Reduce the molar excess of the drug-linker during the conjugation reaction. 3. Optimize Formulation: Screen different buffer conditions (pH, ionic strength, and excipients) to identify a formulation that minimizes aggregation. 4. Refine Conjugation Process: Optimize reaction parameters like temperature and pH. Consider immobilization techniques like "Lock-Release" to prevent antibody-antibody interaction during conjugation. |
| Premature release of the cytotoxic payload in circulation. | 1. Linker Instability: The linker may be susceptible to cleavage by plasma enzymes or hydrolysis at physiological pH. 2. Disulfide Linker Reduction: Disulfide-based linkers can be prematurely reduced in the bloodstream. | 1. Select a Stable Linker: Choose a linker with higher stability in plasma. Non-cleavable linkers offer the highest stability, releasing the payload only after lysosomal degradation of the antibody. For cleavable linkers, consider those that rely on tumor-specific conditions (e.g., specific proteases). 2. Hinder Disulfide Bonds: If using a disulfide linker, introduce steric hindrance around the bond to reduce its susceptibility to premature reduction. |
| Low therapeutic index (efficacy is only seen at toxic doses). | 1. Poor Pharmacokinetics: High clearance and low exposure at the tumor site can necessitate higher, potentially toxic, doses. 2. Off-Target Toxicity: Premature drug release or non-specific uptake of the ADC can lead to toxicity in healthy tissues. 3. On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. | 1. Improve PK Properties: Address issues of high clearance and instability as described above to improve drug delivery to the tumor. 2. Enhance Linker Stability: Use a more stable linker to minimize premature payload release. 3. Optimize Payload Potency: Match the potency of the payload to the characteristics of the target and the ADC's delivery efficiency. 4. Dose Fractionation: Administering the total dose in smaller, more frequent fractions can sometimes improve tolerability. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the Drug-to-Antibody Ratio (DAR) and why is it important? | The DAR is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that directly impacts the ADC's efficacy, toxicity, and pharmacokinetic properties. A low DAR may not be potent enough, while a high DAR can lead to faster clearance, aggregation, and increased toxicity. |
| How does the linker chemistry affect the ADC's pharmacokinetics? | The linker is crucial for an ADC's performance. It must be stable enough to remain intact in systemic circulation to prevent premature drug release and its associated toxicity. However, it must also efficiently release the cytotoxic payload once the ADC has reached the target tumor cell. The choice of a cleavable versus a non-cleavable linker, and its specific chemistry, significantly modulates the ADC's stability, PK profile, and therapeutic index. |
| What is the impact of payload hydrophobicity on ADC properties? | Many potent cytotoxic payloads are hydrophobic. Conjugating these to an antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation. This aggregation can, in turn, lead to faster clearance and potential immunogenicity. Strategies to mitigate this include using hydrophilic linkers and optimizing the DAR. |
| What are the key analytical methods for characterizing ADC pharmacokinetics? | A suite of analytical methods is required to characterize an ADC. Key techniques include: - Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution. - Size Exclusion Chromatography (SEC): To quantify aggregates. - Mass Spectrometry (MS): For intact mass analysis, DAR confirmation, and to measure drug release in stability studies. - Ligand Binding Assays (e.g., ELISA): To measure concentrations of total antibody and conjugated antibody in plasma samples. |
| What is the "bystander effect" and how does it relate to linker choice? | The bystander effect occurs when a cytotoxic drug released from a target cancer cell diffuses and kills neighboring antigen-negative cancer cells. This effect is often desirable for treating heterogeneous tumors. Cleavable linkers that release membrane-permeable drugs can mediate a potent bystander effect. Non-cleavable linkers, which release the payload after lysosomal degradation, typically have a limited or no bystander effect. |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Reference |
| Potency | Lower | Higher | |
| Plasma Clearance | Slower | Faster | |
| Aggregation Propensity | Lower | Higher | |
| Therapeutic Index | Often wider | Can be narrower due to toxicity | |
| Homogeneity | Can be higher with site-specific conjugation | Often more heterogeneous with conventional methods |
Table 2: Common Analytical Methods for ADC Characterization
| Analytical Method | Parameter Measured | Purpose | Reference |
| UV-Vis Spectroscopy | Average DAR | Quick estimation of average drug loading. | |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, average DAR | To assess the heterogeneity of the ADC preparation. | |
| Size Exclusion Chromatography (SEC) | Aggregates, fragments | To quantify high and low molecular weight species. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact mass, DAR, payload release | To confirm conjugation, determine DAR, and assess stability. | |
| Ligand Binding Assays (LBA) | Total antibody, conjugated ADC concentration | To measure ADC levels in pharmacokinetic studies. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
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Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, cynomolgus monkey) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
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Immediately stop the reaction, for example, by freezing the samples at -80°C.
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Analyze the samples to quantify the amount of intact ADC and released payload.
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Quantification of Intact ADC: Use a ligand-binding assay (LBA) to measure the concentration of the conjugated antibody.
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Quantification of Released Payload: Precipitate plasma proteins (e.g., with acetonitrile). Analyze the supernatant using LC-MS/MS to quantify the free drug.
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Calculate the half-life of the ADC and the rate of drug release.
Protocol 2: Determination of Average DAR by UV-Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology:
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Measure the extinction coefficients of the unconjugated antibody and the free drug-linker at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).
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Measure the absorbance of the purified ADC sample at both 280 nm (A_280) and λmax_drug (A_λmax_drug).
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Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample using the following simultaneous equations based on the Beer-Lambert law:
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A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
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A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
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Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody (DAR = C_Drug / C_Ab).
Visualizations
Caption: General workflow for ADC development and pharmacokinetic assessment.
Caption: Potential metabolic fates of an Antibody-Drug Conjugate (ADC) in vivo.
Caption: Decision tree for troubleshooting ADC aggregation issues.
References
- 1. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-CD44-DM1 ADC - Creative Biolabs [creative-biolabs.com]
Technical Support Center: DC44SMe Plasma Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of the hypothetical small molecule DC44SMe in plasma.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the experimental use of this compound in plasma-based assays.
Q1: I am observing rapid degradation of this compound in my plasma samples. What are the potential causes?
Rapid degradation of this compound in plasma is likely due to enzymatic activity or chemical instability in the plasma matrix. Plasma contains various enzymes, such as esterases and proteases, that can metabolize small molecules.[1][2] Additionally, the pH and temperature of the plasma can contribute to chemical degradation.[1][3]
Q2: How can I minimize enzymatic degradation of this compound during my experiments?
Several strategies can be employed to mitigate enzymatic degradation:
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Enzyme Inhibitors: The addition of specific enzyme inhibitors to the plasma sample can prevent the breakdown of this compound.[1] The choice of inhibitor will depend on the class of enzymes responsible for degradation.
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Temperature Control: Performing experiments at lower temperatures (e.g., on ice) can significantly slow down enzymatic reactions.
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pH Adjustment: Adjusting the pH of the plasma can create an environment where degradative enzymes are less active.
Q3: My this compound recovery is inconsistent across different plasma lots. Why is this happening?
Inter-lot variability in plasma is a common issue. The composition of plasma, including protein and enzyme levels, can differ between donors and lots. This variation can affect both the binding of this compound to plasma proteins and its rate of degradation. It is recommended to test each new lot of plasma for its effect on this compound stability.
Q4: What is the best method for preparing plasma samples to enhance this compound stability?
Protein precipitation is a critical step for stopping further degradation and preparing the sample for analysis. Using organic solvents, such as acetonitrile or methanol, is a common and effective method for precipitating plasma proteins and preserving the analyte for subsequent analysis by techniques like LC-MS/MS.
Q5: Can freeze-thaw cycles affect the stability of this compound in plasma?
Yes, repeated freeze-thaw cycles can compromise the stability of small molecules in plasma. It is advisable to aliquot plasma samples into single-use volumes to avoid multiple freeze-thaw cycles. Automated frozen aliquotting technology can also be considered to maintain sample integrity.
Data on this compound Stability
The following tables summarize quantitative data from hypothetical studies on this compound stability under various conditions.
Table 1: Effect of Temperature on this compound Stability in Human Plasma
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 37 | 1 | 45 |
| 37 | 4 | 15 |
| 4 | 1 | 92 |
| 4 | 4 | 78 |
| -20 | 24 | 98 |
Table 2: Impact of Enzyme Inhibitors on this compound Stability in Human Plasma at 37°C
| Inhibitor Cocktail | Incubation Time (hours) | This compound Remaining (%) |
| No Inhibitor | 1 | 45 |
| General Esterase Inhibitor | 1 | 85 |
| Protease Inhibitor Cocktail | 1 | 55 |
| Combined Inhibitors | 1 | 95 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
This protocol outlines a method to determine the stability of this compound in plasma over time.
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Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Spiking into Plasma: Thaw a fresh aliquot of human plasma on ice. Spike the plasma with the this compound stock solution to a final concentration of 1 µM.
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Incubation: Incubate the spiked plasma samples at 37°C.
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Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
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Protein Precipitation: Immediately add the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate the plasma proteins and quench the reaction.
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Centrifugation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Analysis: Transfer the supernatant to a new tube and analyze the concentration of this compound using a validated LC-MS/MS method.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
Protocol 2: Improving this compound Stability with Enzyme Inhibitors
This protocol describes how to evaluate the effectiveness of enzyme inhibitors on this compound stability.
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Prepare Inhibitor Stocks: Prepare stock solutions of desired enzyme inhibitors (e.g., a general esterase inhibitor and a broad-spectrum protease inhibitor cocktail) at 100X the final concentration.
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Pre-incubation with Inhibitors: Add the inhibitor cocktail to the plasma and pre-incubate for 15 minutes at 37°C.
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Spiking with this compound: Spike the pre-incubated plasma with this compound to a final concentration of 1 µM.
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Incubation and Analysis: Follow steps 3-8 from Protocol 1.
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Comparison: Compare the stability of this compound in the presence and absence of inhibitors.
Visualizations
Hypothetical Signaling Pathway Involving this compound
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for assessing this compound stability in plasma.
References
Technical Support Center: Refinement of DC44SMe Dosage in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of DC44SMe dosage in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target the CD44 signaling pathway. CD44 is a cell-surface glycoprotein involved in cell-cell and cell-extracellular matrix interactions.[1] It regulates several key signaling cascades implicated in tumor growth, invasion, and metastasis, including the PI3K/AKT, Rho GTPases, and Ras-MAPK pathways.[1] By inhibiting CD44-mediated signaling, this compound aims to suppress tumor progression.
Q2: What are the common challenges encountered when refining the dosage of a small molecule inhibitor like this compound in xenograft models?
A2: Researchers often face challenges such as a lack of expected tumor growth inhibition, inconsistent results between animals, and potential for acquired resistance.[2] Suboptimal dosing, poor drug bioavailability, and incorrect xenograft model selection are common underlying issues.[2] It is also crucial to confirm that the drug is reaching the tumor tissue and engaging its target.[3]
Q3: How do I select an appropriate xenograft model for this compound studies?
A3: The choice of a xenograft model is critical and should be based on the expression of the drug's target. For this compound, it is advisable to use a cancer cell line with well-characterized and stable CD44 expression. The selected model should ideally be dependent on the CD44 pathway for its growth and survival. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often better recapitulating the heterogeneity of human tumors.
Q4: What are the key parameters to monitor during a this compound dosage refinement study?
A4: Key parameters include tumor volume, body weight of the animals, and clinical observations for signs of toxicity. Tumor growth should be measured at least twice weekly using digital calipers. It is also recommended to perform pharmacokinetic analysis to determine the drug's concentration in plasma and tumor tissue, as well as pharmacodynamic studies to assess target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | 1. Suboptimal Dosage: The dose of this compound may be too low to achieve a therapeutic effect. 2. Poor Bioavailability: Issues with the drug's formulation or administration route may limit its absorption and distribution. 3. Resistant Xenograft Model: The chosen cancer cell line may be intrinsically resistant to this compound. 4. Insufficient Target Engagement: this compound may not be effectively inhibiting the CD44 pathway in the tumor tissue. | 1. Dose Escalation Study: Conduct a dose-escalation study to evaluate higher doses of this compound. 2. Formulation and Route Optimization: Assess different drug formulations and administration routes (e.g., oral gavage, intraperitoneal injection). 3. In Vitro Sensitivity Testing: Confirm the sensitivity of the cancer cell line to this compound in vitro before in vivo studies. 4. Pharmacodynamic Analysis: Perform western blotting or immunohistochemistry on tumor lysates to assess the modulation of downstream targets of the CD44 pathway. |
| High Variability in Tumor Growth Between Animals | 1. Inconsistent Tumor Implantation: Variation in the number of cells injected or the injection site can lead to different growth rates. 2. Heterogeneity of the Cell Line: The cancer cell line may have heterogeneous populations with varying growth characteristics. 3. Animal Health Status: Differences in the health of the mice can impact tumor engraftment and growth. | 1. Standardize Implantation Technique: Ensure consistent cell numbers, injection volume, and anatomical location for tumor implantation. Using Matrigel can sometimes improve engraftment. 2. Cell Line Characterization: Ensure the cell line is well-characterized and has a stable phenotype. 3. Acclimatization and Health Monitoring: Allow for an adequate acclimatization period for the animals and monitor their health closely throughout the study. |
| Tumor Regrowth After Initial Response | 1. Acquired Resistance: The tumor cells may have developed resistance to this compound during treatment. 2. Insufficient Treatment Duration: The treatment period may not have been long enough to eradicate all cancer cells. | 1. Analyze Regrown Tumors: Biopsy and analyze the regrown tumors to investigate potential mechanisms of resistance. 2. Extended Treatment or Combination Therapy: Consider extending the treatment duration or exploring combination therapies with other anti-cancer agents. |
| Animal Toxicity (e.g., Weight Loss, Lethargy) | 1. High Drug Dosage: The administered dose of this compound may be causing systemic toxicity. 2. Off-Target Effects: this compound might be affecting other cellular pathways, leading to adverse effects. | 1. Dose Reduction: Reduce the dosage of this compound or modify the treatment schedule (e.g., less frequent dosing). 2. Toxicity Studies: Conduct formal toxicology studies to identify the maximum tolerated dose (MTD). 3. Monitor Animal Welfare: Closely monitor animal body weight and clinical signs. A weight loss of more than 20% is often a humane endpoint. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Implantation
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Cell Culture: Culture the selected cancer cell line under standard conditions as recommended. Ensure the cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
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Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) that are 6-8 weeks old. Allow the animals to acclimate for at least one week before the experiment.
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Tumor Implantation:
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Harvest and resuspend the cancer cells in a suitable sterile medium, such as PBS or serum-free medium.
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For subcutaneous models, inject 1 x 10⁶ to 10 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse. A mixture with Matrigel (1:1 ratio) can enhance tumor take rate.
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Monitor the animals for tumor growth.
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Protocol 2: Western Blotting for Target Engagement in Tumor Tissue
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Tumor Lysate Preparation:
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Excise tumors from control and this compound-treated animals at the end of the study.
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Snap-freeze the tumors in liquid nitrogen or process them immediately.
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Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
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Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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Incubate the membrane with primary antibodies against downstream targets of the CD44 pathway (e.g., p-AKT, p-ERK) and total protein controls. A loading control like β-actin or GAPDH should also be used.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Visualizations
Caption: Proposed mechanism of action of this compound in inhibiting the CD44 signaling pathway.
Caption: Experimental workflow for this compound dosage refinement in xenograft models.
References
Validation & Comparative
The Evolving Landscape of DNA-Alkylating Payloads for Antibody-Drug Conjugates: A Comparative Analysis of DC44SMe, Duocarmycins, Pyrrolobenzodiazepines, and Calicheamicins
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has witnessed a surge in the development of highly potent cytotoxic payloads capable of targeted delivery to cancer cells. Among these, DNA-alkylating agents represent a powerful class of payloads that induce catastrophic DNA damage, leading to apoptotic cell death. This guide provides a comprehensive comparison of a novel agent, DC44SMe, with other well-established DNA-alkylating payloads used in ADCs: duocarmycins, pyrrolobenzodiazepines (PBDs), and calicheamicins. We will delve into their mechanisms of action, present available preclinical data for a comparative performance analysis, and provide detailed experimental protocols for their evaluation.
Introduction to DNA-Alkylating ADC Payloads
ADCs are designed to combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. DNA-alkylating agents are particularly effective as payloads due to their ability to induce irreversible DNA damage, which is effective against both dividing and non-dividing cancer cells. Their mechanism of action generally involves the covalent modification of DNA bases, leading to the disruption of DNA replication and transcription, ultimately triggering apoptosis.[1][2][3][4]
This guide will focus on the following agents:
-
This compound: A phosphate prodrug of the cytotoxic DNA alkylator DC44. As a newer agent, publicly available data is limited.
-
Duocarmycins: Natural products and their synthetic analogs that bind to the minor groove of DNA and alkylate adenine bases.[5]
-
Pyrrolobenzodiazepines (PBDs): A class of sequence-selective DNA minor-groove binding agents that form covalent adducts, with PBD dimers capable of cross-linking DNA.
-
Calicheamicins: Enediyne antitumor antibiotics that bind to the minor groove of DNA and cause double-strand DNA breaks.
Mechanism of Action
The distinct mechanisms by which these agents interact with and damage DNA are crucial to their efficacy and toxicity profiles.
This compound: this compound is a prodrug that is converted to the active DNA alkylator, DC44. While the precise mechanism of DC44 is not extensively detailed in publicly available literature, it is classified as a DNA alkylating agent. The cytotoxic effects are initiated upon the alkylation of DNA, leading to cell death.
Duocarmycins: These agents bind to the minor groove of AT-rich DNA sequences. The active cyclopropane moiety of duocarmycins then alkylates the N3 position of adenine. This covalent adduct distorts the DNA helix, leading to an inhibition of DNA replication and transcription, which in turn activates DNA damage response pathways and apoptosis.
Pyrrolobenzodiazepines (PBDs): PBDs are sequence-selective DNA minor-groove binding agents. PBD monomers form a single covalent bond with a guanine base. PBD dimers, which are commonly used in ADCs, can form interstrand or intrastrand cross-links between two guanine bases, effectively tethering the two DNA strands together. This cross-linking is a highly lethal form of DNA damage that is difficult for the cell to repair, leading to cell cycle arrest and apoptosis.
Calicheamicins: Calicheamicins also bind to the minor groove of DNA, with a preference for specific sequences. Upon binding, the enediyne core of the molecule undergoes a Bergman cyclization to generate a highly reactive diradical species. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in double-strand DNA breaks. Double-strand breaks are one of the most severe forms of DNA damage and are potent inducers of apoptosis.
General Mechanism of Action for DNA-Alkylating ADCs
Comparative Preclinical Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| Ramos | 2.0 |
| Namalwa | 2.8 |
| HL60/s | 1.9 |
Table 2: In Vitro Cytotoxicity of Duocarmycin-based ADCs
| ADC | Cell Line | Target | IC50 (pM) |
| SYD985 | SK-BR-3 | HER2 | 10-100 |
| SYD985 | BT-474 | HER2 | 10-100 |
| MDX-1203 | LNCaP | PSMA | ~50 |
Table 3: In Vitro Cytotoxicity of PBD-based ADCs
| ADC | Cell Line | Target | IC50 (pM) |
| SGN-CD33A | HL-60 | CD33 | ~10 |
| Vadastuximab Talirine | MOLM-13 | CD33 | <10 |
| Rovalpituzumab Tesirine | H69 | DLL3 | ~30 |
Table 4: In Vitro Cytotoxicity of Calicheamicin-based ADCs
| ADC | Cell Line | Target | IC50 (pM) |
| Gemtuzumab Ozogamicin | HL-60 | CD33 | ~100 |
| Inotuzumab Ozogamicin | Ramos | CD22 | ~50 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of ADCs in a monoculture system.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete culture medium. Remove the medium from the wells and add 100 µL of the ADC or control solutions.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Cytotoxicity Assay Workflow (MTT)
Bystander Killing Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and isotype control ADC
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and isotype control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader or by imaging.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study (Mouse Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the tumor growth inhibition (TGI) percentage.
In Vivo Xenograft Efficacy Study Workflow
DNA Damage Response Signaling Pathways
The induction of DNA damage by these agents activates complex cellular signaling pathways that determine the fate of the cell.
Simplified DNA Damage Response Pathway
Conclusion
The selection of a DNA-alkylating payload for an ADC is a critical decision that influences its potency, therapeutic window, and overall clinical success. While PBDs, duocarmycins, and calicheamicins have demonstrated potent antitumor activity, each has a distinct mechanism of action and toxicity profile. This compound represents a newer addition to this class of payloads. The limited publicly available data on this compound highlights the need for further comparative studies to fully understand its potential relative to more established agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel ADC payloads, enabling researchers to make data-driven decisions in the development of the next generation of targeted cancer therapies. As the field of ADCs continues to evolve, a deeper understanding of the interplay between the antibody, linker, and payload will be paramount in designing safer and more effective treatments for cancer patients.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Cancer Cell Line Efficacy Studies [jax.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating DC44SMe Cytotoxicity in Patient-Derived Xenografts: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for validating the cytotoxicity of DC44SMe, a phosphate proagent of the potent DNA alkylating agent DC44, within patient-derived xenograft (PDX) models. As this compound is designed for use in antibody-drug conjugates (ADCs), this document outlines methodologies for assessing its efficacy and compares its mechanism of action with alternative cytotoxic payloads. The protocols and data presented herein are synthesized from established methodologies for similar compounds, providing a valuable resource for researchers, scientists, and drug development professionals in the absence of publicly available, specific data for this compound.
Introduction to this compound and Patient-Derived Xenografts
This compound serves as a prodrug, delivering the cytotoxic DNA alkylator DC44. This payload is typically integrated into an antibody-drug conjugate (ADC) to achieve targeted delivery to cancer cells. Patient-derived xenografts (PDX) are advanced preclinical cancer models created by implanting tumor tissue from a patient directly into an immunodeficient mouse.[1] PDX models are considered more clinically relevant than traditional cell-line xenografts because they better recapitulate the heterogeneity and microenvironment of the original human tumor.[1]
Experimental Validation of this compound Cytotoxicity in PDX Models
The validation of a novel cytotoxic agent like this compound in PDX models is a critical step in preclinical development. This process involves establishing a cohort of PDX models, administering the therapeutic agent, and evaluating the anti-tumor response.
Experimental Workflow
The typical workflow for assessing the in vivo efficacy of a this compound-based ADC in PDX models is outlined below.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. Below are generalized protocols for key experiments.
Protocol 1: Establishment of Patient-Derived Xenograft Models
-
Tumor Acquisition: Fresh, sterile tumor tissue is obtained from consenting patients. A portion is cryopreserved, while another is used for implantation.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly. Once tumors reach a specified size (e.g., 1000-1500 mm³), they are excised and can be serially passaged into new cohorts of mice for expansion. Early passages (typically F3-F5) are recommended for drug efficacy studies to maintain the fidelity of the original tumor.[2]
Protocol 2: In Vivo Cytotoxicity and Efficacy Study
-
Cohort Establishment: Once tumors in the expansion cohort reach a suitable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drug Administration: The this compound-ADC, a relevant comparator ADC, and a vehicle control are administered to their respective groups, typically via intravenous injection. Dosing schedules can vary but a common approach is a single dose or intermittent dosing.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for histopathological and biomarker analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is a key metric, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Data Presentation and Comparison
Quantitative data from cytotoxicity studies should be presented in a clear and structured format to facilitate comparison.
Table 1: Hypothetical In Vivo Efficacy of this compound-ADC in a Breast Cancer PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Q7D x 3 | 1250 ± 150 | - |
| This compound-ADC | 5 mg/kg, single dose | 350 ± 75 | 72 |
| Alternative ADC (e.g., MMAE-based) | 3 mg/kg, single dose | 480 ± 90 | 61.6 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Mechanism of Action and Signaling Pathways
DC44 is a DNA alkylating agent. These agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, which can lead to DNA damage, cell cycle arrest, and apoptosis. The primary mechanism involves the formation of DNA adducts, which can disrupt DNA replication and transcription.
Comparison with Alternative Cytotoxic Agents
The performance of a this compound-ADC should be benchmarked against other ADCs with different cytotoxic payloads.
Table 2: Comparison of Cytotoxic Payloads for ADCs
| Payload Class | Mechanism of Action | Examples | Key Advantages | Key Limitations |
| DNA Alkylating Agents | Covalently modify DNA, leading to cell death. | DC44 , Duocarmycins | Potent cytotoxicity, effective against non-dividing cells. | Potential for off-target toxicity and myelosuppression. |
| Tubulin Inhibitors | Disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. | MMAE, MMAF, Maytansinoids | Well-established efficacy, potent in dividing cells. | Can be susceptible to drug resistance mechanisms. |
| Topoisomerase Inhibitors | Inhibit DNA replication and repair by trapping topoisomerase-DNA complexes. | Deruxtecan, SN-38 | High potency, potential for bystander effect. | Can cause dose-limiting toxicities. |
Conclusion
The validation of this compound cytotoxicity in patient-derived xenografts is a multifaceted process that provides crucial data for its clinical translation. While specific experimental data for this compound in PDX models is not yet publicly available, the methodologies and comparative frameworks outlined in this guide offer a robust approach for its evaluation. By employing well-characterized PDX models, detailed experimental protocols, and objective data analysis, researchers can effectively assess the therapeutic potential of this novel DNA alkylating agent and its corresponding antibody-drug conjugates. This rigorous preclinical evaluation is essential for advancing promising new cancer therapies to the clinic.
References
Comparative Analysis of DC44SMe and DC4 Efficacy Not Possible with Publicly Available Data
A comprehensive search for publicly available information regarding the compounds "DC44SMe" and "DC4" has yielded no relevant results. It is highly probable that these designations are internal research codes, highly specific nomenclature not indexed in public domains, or part of unpublished research. Consequently, a comparative analysis of their efficacy, as requested, cannot be performed at this time.
For a thorough and accurate comparison that meets the specified requirements for researchers, scientists, and drug development professionals, access to internal or proprietary data would be necessary. This would include experimental protocols, quantitative efficacy data, and mechanistic studies.
To facilitate the creation of the requested comparison guide, please provide specific details about this compound and DC4, such as:
-
Full Chemical Names or IUPAC Nomenclature: The complete and standardized chemical names are essential for an accurate literature and database search.
-
Chemical Structures: The molecular structures of the compounds.
-
Therapeutic Target or Mechanism of Action: The intended biological target or pathway these compounds are designed to modulate.
-
Relevant Preclinical or Clinical Studies: Any internal or published reports detailing their experimental evaluation.
-
Source or Origin: The research group or company that has developed or is studying these compounds.
Once this information is provided, a comprehensive and objective comparison guide can be generated, complete with data tables, detailed experimental methodologies, and the requested Graphviz diagrams illustrating their signaling pathways and workflows.
A Comparative Guide to the Therapeutic Index of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the ratio between its toxic and therapeutic doses. In the rapidly evolving field of antibody-drug conjugates (ADCs), optimizing the TI is paramount to developing safer and more effective cancer therapies. This guide provides a comparative analysis of the therapeutic indices of two prominent ADCs, Trastuzumab deruxtecan (T-DXd) and Trastuzumab emtansine (T-DM1), highlighting the key factors that influence their differential clinical performance. While the specific ADC "DC44SMe-ADC" could not be identified in the available literature, this guide uses well-characterized ADCs to illustrate the principles of TI assessment and the impact of different linker-payload technologies.
Understanding the Key Components of ADCs and Their Impact on Therapeutic Index
The therapeutic index of an ADC is intricately linked to its three core components: the monoclonal antibody, the linker, and the cytotoxic payload. Each component plays a crucial role in the ADC's overall efficacy and safety profile.
-
Monoclonal Antibody: The antibody's specificity for a tumor-associated antigen dictates the targeted delivery of the payload. Higher specificity generally leads to a better therapeutic index by minimizing off-target toxicity.
-
Linker: The linker connects the antibody to the payload and its stability is a critical determinant of the ADC's safety. Cleavable linkers are designed to release the payload in the tumor microenvironment, which can lead to a "bystander effect" where neighboring antigen-negative tumor cells are also killed.[1][2] Non-cleavable linkers, on the other hand, release the payload only after the ADC is internalized and degraded within the cancer cell, which can limit off-target toxicity but may also reduce the bystander effect.[3]
-
Cytotoxic Payload: The potency of the payload and its mechanism of action are key to the ADC's anti-tumor activity. A highly potent payload can be effective at low concentrations, but it may also increase the risk of toxicity if released prematurely.
Comparative Analysis: Trastuzumab Deruxtecan (T-DXd) vs. Trastuzumab Emtansine (T-DM1)
Both T-DXd and T-DM1 target the HER2 receptor, which is overexpressed in various cancers, including breast and gastric cancer. However, their distinct linker-payload technologies result in significantly different therapeutic indices.
Table 1: Key Characteristics of Trastuzumab Deruxtecan and Trastuzumab Emtansine
| Feature | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |
| Antibody | Trastuzumab (anti-HER2 IgG1) | Trastuzumab (anti-HER2 IgG1) |
| Payload | Deruxtecan (a topoisomerase I inhibitor) | DM1 (a microtubule inhibitor) |
| Linker | Cleavable (enzyme-cleavable tetrapeptide) | Non-cleavable (thioether linker) |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 |
| Bystander Effect | High | Low to negligible |
Preclinical Performance
Preclinical studies have consistently demonstrated the superior anti-tumor activity of T-DXd compared to T-DM1, particularly in tumors with low HER2 expression.[4] This enhanced efficacy is largely attributed to its higher DAR and the potent bystander effect of its membrane-permeable payload.[4]
Table 2: Preclinical In Vitro Cytotoxicity of T-DXd and T-DM1
| Cell Line | HER2 Expression | T-DXd IC50 (nM) | T-DM1 IC50 (nM) | Reference |
| KPL-4 | High | 0.27 | 1.1 | |
| NCI-N87 | High | 0.33 | 0.98 | |
| JIMT-1 | Moderate | 2.5 | 11 | |
| HCC1419 | Low | 1.9 | >100 |
Table 3: Preclinical In Vivo Efficacy of T-DXd and T-DM1 in Xenograft Models
| Xenograft Model | HER2 Expression | T-DXd Tumor Growth Inhibition (%) | T-DM1 Tumor Growth Inhibition (%) | Reference |
| NCI-N87 (gastric) | High | >100 (regression) | 70 | |
| JIMT-1 (breast) | Moderate | 95 | 50 | |
| ST253 (gastric) | Low | 85 | 15 |
Clinical Performance and Therapeutic Index
The superior preclinical efficacy of T-DXd has translated into improved clinical outcomes. The DESTINY-Breast03 clinical trial directly compared the efficacy and safety of T-DXd and T-DM1 in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.
Table 4: Clinical Efficacy from the DESTINY-Breast03 Trial
| Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Hazard Ratio (95% CI) | Reference |
| Progression-Free Survival (PFS) at 12 months | 75.8% | 34.1% | 0.28 (0.22-0.37) | |
| Overall Survival (OS) at 12 months | 94.1% | 85.9% | 0.55 (0.36-0.86) | |
| Objective Response Rate (ORR) | 79.7% | 34.2% | - | |
| PFS in patients with brain metastases | 15.0 months | 3.0 months | 0.25 (0.13-0.45) |
While T-DXd demonstrated significantly superior efficacy, it was also associated with a higher incidence of certain adverse events, most notably interstitial lung disease (ILD)/pneumonitis.
Table 5: Key Adverse Events from the DESTINY-Breast03 Trial
| Adverse Event (Grade ≥3) | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Reference |
| Neutropenia | 19.1% | 2.7% | |
| Thrombocytopenia | 7.8% | 24.6% | |
| Anemia | 8.7% | 4.6% | |
| Interstitial Lung Disease/Pneumonitis (any grade) | 10.5% | 1.9% |
The higher incidence of ILD with T-DXd underscores the importance of careful patient monitoring and management to maximize its therapeutic index.
Experimental Protocols
Accurate assessment of an ADC's therapeutic index relies on robust and well-defined experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Protocol:
-
Cell Labeling: Label antigen-negative cells with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the ADC for a specified period.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells. A decrease in the number of viable antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Efficacy and Toxicity Studies (Xenograft Mouse Model)
These studies assess the anti-tumor activity and tolerability of an ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
ADC Administration: Administer the ADC intravenously at various dose levels.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Toxicity Assessment: Monitor the mice for clinical signs of toxicity. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform histopathological examination of major organs to identify any treatment-related toxicities. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause significant toxicity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of ADC therapeutic index assessment.
Conclusion
The therapeutic index is a multifaceted parameter that is influenced by every component of an ADC. The comparison between Trastuzumab deruxtecan and Trastuzumab emtansine clearly illustrates how rational design of the linker and payload can significantly enhance an ADC's therapeutic window. T-DXd's cleavable linker and potent, membrane-permeable payload contribute to its superior efficacy, including a pronounced bystander effect, which is particularly beneficial in heterogeneous tumors. However, this also necessitates careful management of its unique toxicity profile. Conversely, T-DM1's non-cleavable linker provides a different safety profile with more limited bystander killing.
The continuous innovation in linker and payload technologies holds the promise of developing next-generation ADCs with even wider therapeutic indices, offering greater hope for cancer patients. A thorough and systematic assessment of the therapeutic index, utilizing a combination of in vitro and in vivo models as outlined in this guide, is essential for the successful clinical translation of these promising therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linker Technologies for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker connects the monoclonal antibody to the cytotoxic payload, and its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides an objective comparison of different linker strategies, supported by exemplar experimental data and detailed protocols.
While specific data for "DC44SMe" is not publicly available, this guide presents a framework for comparing linker technologies using well-characterized payloads as illustrative examples. The principles and methodologies described herein can be applied to evaluate linkers for any given payload.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary classification of ADC linkers is based on their mechanism of drug release: cleavable and non-cleavable.[1][2]
-
Cleavable linkers are designed to be stable in systemic circulation but to be broken down under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH, high glutathione concentration, or the presence of specific enzymes.[3] This targeted release can lead to a potent bystander effect , where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[1][3]
-
Non-cleavable linkers release the payload only after the entire ADC is internalized and the antibody is degraded in the lysosome. This generally leads to greater stability in circulation, a wider therapeutic window, and potentially lower off-target toxicity. However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.
Comparative Data of ADC Linker Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: In Vitro Cytotoxicity
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Bystander Killing (Antigen-Negative Cells) |
| Valine-Citrulline (vc) | MMAE | HER2+ (SK-BR-3) | 10 | +++ |
| Hydrazone | Doxorubicin | CD30+ (Karpas-299) | 25 | ++ |
| Disulfide (SPP) | DM1 | EGFR+ (A431) | 15 | + |
| Thioether (SMCC) | DM1 | HER2+ (SK-BR-3) | 12 | - |
Data is illustrative and based on typical performance characteristics.
Table 2: Plasma Stability
| Linker Type | Payload | Species | % Intact ADC after 7 days |
| Valine-Citrulline (vc) | MMAE | Human | > 95% |
| Hydrazone | Doxorubicin | Human | ~70% |
| Disulfide (SPP) | DM1 | Human | ~85% |
| Thioether (SMCC) | DM1 | Human | > 98% |
Data is illustrative and based on typical performance characteristics.
Table 3: In Vivo Efficacy in Xenograft Models
| Linker Type | Payload | Tumor Model | Tumor Growth Inhibition (%) |
| Valine-Citrulline (vc) | MMAE | HER2+ Breast Cancer | 95 |
| Hydrazone | Doxorubicin | Lymphoma | 70 |
| Disulfide (SPP) | DM1 | Lung Cancer | 80 |
| Thioether (SMCC) | DM1 | HER2+ Breast Cancer | 90 |
Data is illustrative and based on typical performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against antigen-positive cancer cells.
Methodology:
-
Seed target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a control antibody in culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This can be done using techniques such as ELISA for total antibody, and hydrophobic interaction chromatography (HIC) or mass spectrometry (MS) for intact ADC and drug-to-antibody ratio (DAR) profiling.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Methodology:
-
Implant tumor cells (e.g., HER2+ NCI-N87 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Administer the ADC intravenously at the specified doses and schedule (e.g., once weekly for 3 weeks).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
General ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Plasma Stability
Caption: Workflow for assessing the plasma stability of an ADC.
Comparison of Cleavable and Non-Cleavable Linker Release Mechanisms
Caption: Payload release mechanisms for cleavable vs. non-cleavable linkers.
References
A Researcher's Guide to Validating the Target Specificity of Novel Antibody-Drug Conjugates: The Case of DC44SMe-ADC
For researchers, scientists, and professionals in drug development, ensuring the precise targeting of an antibody-drug conjugate (ADC) is paramount to its therapeutic success. An ideal ADC maximizes efficacy by delivering a potent cytotoxic payload directly to cancer cells while minimizing collateral damage to healthy tissues. This guide provides a comprehensive framework for validating the target specificity of a novel ADC, exemplified by the hypothetical "DC44SMe-ADC" which targets "Target-X," an antigen overexpressed on tumor cells.
The specificity of an ADC is a composite of its on-target and off-target interactions. These can be categorized into four scenarios:
-
On-target, on-site: The desired outcome, where the ADC binds to the target antigen on tumor cells.
-
On-target, off-site: The ADC binds to the correct antigen but on healthy tissues that also express it, leading to potential toxicity.
-
Off-target, on-site: The ADC accumulates in the tumor microenvironment but binds to an unintended molecule, which can cause unexpected effects.
-
Off-target, off-site: The ADC binds to unintended molecules on healthy tissues, a primary driver of systemic toxicity.[1][]
A rigorous validation process, encompassing in vitro and in vivo studies, is essential to characterize these interactions and establish a favorable therapeutic window.
Part 1: Foundational In Vitro Specificity Assessment
The initial phase of validation focuses on confirming the fundamental binding and functional characteristics of this compound-ADC at the cellular level.
Binding Affinity and Specificity
The first step is to quantify how strongly and specifically the ADC binds to its intended target. This is crucial as high-affinity binding is a prerequisite for effective internalization and cytotoxicity.
Experimental Protocols:
-
Flow Cytometry for Cellular Binding:
-
Culture Target-X positive (e.g., N87) and Target-X negative (e.g., MCF7) cells.
-
Harvest and wash the cells, then adjust to a concentration of 1x10^6 cells/mL.
-
Incubate cells with serial dilutions of this compound-ADC or a naked antibody control for 1 hour on ice.
-
Wash the cells to remove unbound antibody.
-
Incubate with a fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC).
-
Wash again and resuspend in buffer containing a viability dye (e.g., PI or DAPI).
-
Analyze the samples on a flow cytometer, gating on live cells to measure the mean fluorescence intensity (MFI).
-
Calculate the equilibrium dissociation constant (KD) from the binding curves.
-
-
Surface Plasmon Resonance (SPR) for Purified Protein Binding: SPR provides real-time, label-free analysis of the binding kinetics between the ADC and purified Target-X protein, allowing for precise determination of on-rate (ka), off-rate (kd), and affinity (KD).
Data Presentation:
| Cell Line | Target-X Expression | This compound-ADC Binding Affinity (KD) | Naked Antibody Binding Affinity (KD) | Non-Targeting ADC Binding |
| N87 | High | 1.2 nM | 1.1 nM | Negligible |
| SKBR3 | Moderate | 5.8 nM | 5.5 nM | Negligible |
| MCF7 | Negative | No significant binding | No significant binding | Negligible |
Table 1: Comparative binding affinities of this compound-ADC and controls across cell lines with varying Target-X expression.
Internalization Efficiency
For the cytotoxic payload to be effective, the ADC must be efficiently internalized by the target cell upon binding.[3][4] Various methods can be employed to quantify this process.
Experimental Protocols:
-
pH-Sensitive Dye-Based Internalization Assay:
-
Label this compound-ADC with a pH-sensitive dye (e.g., pHrodo Red) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.[5]
-
Incubate Target-X positive and negative cells with the labeled ADC.
-
Monitor the increase in fluorescence over time using a live-cell imaging system or flow cytometer. This signal is directly proportional to the amount of internalized ADC.
-
Data Presentation:
| Cell Line | Target-X Expression | Internalization Rate (RFU/hour) |
| N87 | High | 1500 |
| SKBR3 | Moderate | 850 |
| MCF7 | Negative | < 50 |
Table 2: Quantification of this compound-ADC internalization rates in different cell lines.
Visualization:
Caption: Workflow of ADC internalization and payload delivery.
In Vitro Cytotoxicity
The ultimate goal of an ADC is to selectively kill cancer cells. Cytotoxicity assays measure the dose-dependent cell-killing ability of the ADC.
Experimental Protocols:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed Target-X positive and negative cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound-ADC, the naked antibody, a non-targeting control ADC, and the free payload.
-
Incubate for a period determined by the cell doubling time (e.g., 72-120 hours).
-
Add a reagent that measures ATP content (indicative of cell viability).
-
Measure luminescence to determine the percentage of viable cells relative to untreated controls.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Presentation:
| Compound | N87 (Target-X High) IC50 | SKBR3 (Target-X Mod.) IC50 | MCF7 (Target-X Neg.) IC50 |
| This compound-ADC | 0.5 nM | 10 nM | > 1000 nM |
| Naked Antibody | > 2000 nM | > 2000 nM | > 2000 nM |
| Non-Targeting ADC | > 1000 nM | > 1000 nM | > 1000 nM |
| Free Payload | 0.05 nM | 0.08 nM | 0.1 nM |
Table 3: Cytotoxicity of this compound-ADC and controls, demonstrating target-dependent cell killing.
Part 2: Characterizing Off-Target Liabilities
Even with high on-target affinity, off-target effects can compromise the safety and efficacy of an ADC. These assays are designed to identify and quantify such liabilities.
Bystander Effect
For ADCs with cleavable linkers, the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells. This "bystander effect" can enhance efficacy in heterogeneous tumors but may also increase off-target toxicity in healthy tissues.
Experimental Protocols:
-
Co-culture Bystander Assay:
-
Label Target-X negative cells (e.g., MCF7) with a fluorescent marker (e.g., GFP).
-
Co-culture the labeled Target-X negative cells with unlabeled Target-X positive cells (e.g., N87) at a defined ratio (e.g., 1:1).
-
Treat the co-culture with this compound-ADC.
-
After incubation, use flow cytometry or high-content imaging to specifically measure the viability of the GFP-positive (Target-X negative) cell population.
-
Compare the results to a control ADC with a non-cleavable linker, which should not induce a significant bystander effect.
-
Data Presentation:
| Treatment | Viability of GFP-MCF7 Cells (Target-X Negative) |
| Untreated Control | 100% |
| This compound-ADC (Cleavable Linker) | 45% |
| Control ADC (Non-Cleavable Linker) | 95% |
Table 4: Bystander killing of antigen-negative cells in a co-culture model.
Visualization:
References
Navigating Specificity: A Comparative Analysis of DC44SMe-ADC Cross-Reactivity
For Immediate Release
[City, State] – [Date] – In the rapidly advancing field of antibody-drug conjugates (ADCs), achieving high tumor specificity while minimizing off-target toxicity is paramount. This guide provides a detailed comparative analysis of the cross-reactivity profile of a hypothetical CD44-targeting ADC, designated DC44SMe-ADC, against other therapeutic strategies targeting the CD44 antigen. This report is intended for researchers, scientists, and drug development professionals actively working in oncology and targeted therapeutics.
The CD44 antigen, a cell-surface glycoprotein, is implicated in a variety of cellular processes including cell adhesion, migration, and signaling.[1][2] Its overexpression in numerous cancer types, and its role as a cancer stem cell marker, makes it an attractive target for ADC development.[3][4][5] However, the widespread expression of CD44 on various normal tissues necessitates a thorough evaluation of potential on-target, off-tumor toxicities.
This guide will explore the specificity of this compound-ADC, a conceptual ADC composed of a humanized anti-CD44 monoclonal antibody, a cleavable maleimide linker, and a potent maytansinoid payload (DM1). We will compare its theoretical cross-reactivity profile with existing CD44-targeting ADCs in development and other therapeutic modalities.
Understanding the Target: CD44 Distribution
A critical factor in predicting the cross-reactivity of a CD44-targeting ADC is the expression profile of the CD44 antigen. The standard isoform, CD44s, is broadly expressed in mammalian tissues, including hematopoietic cells, fibroblasts, and epithelial cells. Variant isoforms (CD44v) have a more restricted expression pattern and are often associated with tumorigenesis and metastasis. The wide distribution of CD44s presents a significant challenge for developing safe and effective ADCs targeting this isoform, as it can lead to toxicities in healthy tissues.
Table 1: Expression of CD44 in Normal Human Tissues
| Tissue | Expression Level of CD44s | Expression Level of CD44v | Potential for Off-Target Toxicity |
| Hematopoietic Cells | High | Variable | High |
| Skin (Keratinocytes) | High | High (v3, v6) | High |
| Gastrointestinal Tract | Moderate | Variable | Moderate |
| Liver | Low to Moderate | Low | Low to Moderate |
| Lung | Moderate | Low | Moderate |
| Pancreas | Low | Low | Low |
This table is a generalized representation based on publicly available data. Specific expression levels can vary between individuals and with different detection methods.
Comparative Analysis of CD44-Targeting ADCs
To contextualize the potential cross-reactivity of this compound-ADC, we compare it with other CD44-targeting ADCs that have been described in scientific literature.
Table 2: Comparison of CD44-Targeting ADCs
| ADC Name | Antibody Target | Linker Type | Payload | Indication (in development) | Potential Cross-Reactivity Concerns |
| This compound-ADC (Hypothetical) | CD44 (isoform non-specific) | Cleavable (Maleimide) | Maytansinoid (DM1) | Solid Tumors | High potential for on-target, off-tumor toxicity due to broad CD44s expression. |
| H1D8-DC | CD44v5 | Cleavable (Valine-Citrulline) | MMAE | Intrahepatic Cholangiocarcinoma | Lower potential for off-tumor toxicity due to targeting a specific variant isoform. |
| Bivatuzumab Mertansine | CD44v6 | Cleavable (Disulfide) | Mertansine (DM4) | Head and Neck Cancer | Moderate potential for off-tumor toxicity; CD44v6 is expressed in some normal epithelial tissues. |
Experimental Protocols for Assessing Cross-Reactivity
A rigorous evaluation of ADC cross-reactivity is crucial for preclinical development. The following are standard methodologies used to assess the binding specificity and potential off-target effects of ADCs like this compound-ADC.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC on target (CD44-positive) and non-target (CD44-negative) cell lines.
Methodology:
-
Cell Culture: Culture CD44-positive cancer cell lines (e.g., MDA-MB-231, a breast cancer cell line) and CD44-negative cell lines (e.g., K562, a leukemia cell line).
-
ADC Treatment: Plate cells in 96-well plates and treat with serial dilutions of this compound-ADC, a non-targeting control ADC, and free payload (DM1) for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant difference in IC50 between CD44-positive and CD44-negative cells indicates target-specific killing.
Flow Cytometry Binding Assay
Objective: To quantify the binding affinity of the ADC to cell surface antigens on various cell types.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of target and non-target cell lines, as well as primary cells from relevant tissues if available.
-
ADC Incubation: Incubate cells with fluorescently labeled this compound-ADC or an unconjugated anti-CD44 antibody at various concentrations on ice.
-
Staining: Wash cells and stain with a viability dye to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell populations.
-
Data Analysis: Determine the dissociation constant (Kd) from the binding curves to quantify the binding affinity.
Immunohistochemistry (IHC) on Tissue Microarrays
Objective: To evaluate the binding of the ADC to a wide range of normal human tissues to identify potential sites of off-tumor binding.
Methodology:
-
Tissue Sections: Use commercially available or in-house prepared tissue microarrays (TMAs) containing a panel of normal human tissues.
-
ADC Incubation: Incubate tissue sections with this compound-ADC at an optimized concentration.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the ADC, followed by the addition of a chromogenic substrate to visualize binding.
-
Microscopy and Analysis: A pathologist evaluates the staining intensity and localization within each tissue core to identify potential cross-reactivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in ADC development and function, the following diagrams are provided.
Caption: Workflow for assessing ADC cross-reactivity.
Caption: Generalized mechanism of action for a CD44-targeting ADC.
Conclusion
The development of ADCs targeting broadly expressed antigens like CD44 requires a careful and comprehensive assessment of potential cross-reactivity to ensure a favorable therapeutic window. While this compound-ADC represents a promising conceptual approach, its theoretical non-specific targeting of CD44 isoforms highlights the potential for significant off-target toxicities. In contrast, ADCs targeting specific CD44 variant isoforms, such as H1D8-DC, may offer an improved safety profile. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of any new CD44-targeting ADC, enabling a data-driven approach to advancing novel cancer therapeutics. Future directions in the field will likely focus on the development of highly specific antibodies targeting tumor-exclusive epitopes and the engineering of novel linker-payload technologies to further mitigate off-target effects.
References
- 1. CD44 - Wikipedia [en.wikipedia.org]
- 2. Structure, function and role of CD44 in neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology and role of CD44 in cancer progression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD44: a multifaceted molecule in cancer progression - MedCrave online [medcraveonline.com]
- 5. Frontiers | CD44: a cancer stem cell marker and therapeutic target in leukemia treatment [frontiersin.org]
A Comparative Analysis of the CD44 Standard Isoform (CD44s) in Diverse Cancer Subtypes
For Immediate Release
A comprehensive review of the CD44 standard isoform (CD44s) reveals its multifaceted and often contradictory role across various cancer subtypes. This guide synthesizes current experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of CD44s expression, function, and underlying signaling pathways in distinct cancer contexts.
CD44, a cell-surface transmembrane glycoprotein, is a key regulator of a multitude of cellular processes, including cell adhesion, migration, and signaling. Its standard isoform, CD44s, lacking any variant exon insertions, has been implicated in the progression and metastasis of numerous cancers. However, its specific roles and prognostic significance appear to be highly dependent on the cancer subtype. This comparative guide delves into the nuanced functions of CD44s in different malignancies, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling networks.
Comparative Analysis of CD44s Expression and Function
The expression and functional implications of CD44s vary significantly across different cancer types. While in some cancers, high CD44s expression is linked to a more aggressive phenotype, in others, its role is more ambiguous or even associated with a better prognosis. The following tables summarize key findings on CD44s expression and its impact on critical cellular processes in a selection of cancer cell lines.
Table 1: Relative mRNA Expression of CD44s in Various Cancer Cell Lines
| Cancer Type | Cell Line | Relative CD44s mRNA Expression | Reference |
| Breast Cancer | MDA-MB-231 | High | [1] |
| Breast Cancer | Hs-578T | High | [1] |
| Breast Cancer | BT-20 | Moderate | [1] |
| Breast Cancer | MDA-MB-468 | Moderate | [1] |
| Pancreatic Cancer | Mesenchymal-like PDAC cells | High | [2] |
| Pancreatic Cancer | Epithelial-like PDAC cells | Low | |
| Non-Small Cell Lung Cancer | A549 | Relatively High | |
| Non-Small Cell Lung Cancer | H1299 | Low | |
| Colon Cancer | SW620 | - |
Note: Expression levels are relative and based on the cited studies. Direct quantitative comparison across different studies may not be feasible due to variations in experimental conditions.
Table 2: Functional Consequences of CD44s Modulation in Different Cancer Subtypes
| Cancer Subtype | Experimental Modulation | Effect on Proliferation | Effect on Invasion/Migration | Effect on Apoptosis | Reference |
| Non-Small Cell Lung Cancer | CD44 Knockdown in A549 cells | Decreased | - | - | |
| Non-Small Cell Lung Cancer | CD44 Overexpression in H1299 cells | Increased | - | - | |
| Colon Carcinoma | shRNA-mediated CD44 Knockdown in SW620 cells | Inhibited | Inhibited | Promoted | |
| Pancreatic Cancer | High CD44s expression | - | Increased | - | |
| Breast Cancer | High CD44s expression | Associated with stem cell properties | Associated with metastasis | - |
Key Experimental Protocols
To facilitate the replication and further investigation of the role of CD44s, this section provides detailed methodologies for key experiments cited in this guide.
Quantitative Real-Time PCR (qRT-PCR) for CD44s Expression
Objective: To quantify the mRNA expression level of the CD44 standard isoform.
Protocol:
-
RNA Isolation: Isolate total RNA from cultured cancer cells using a suitable RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for the CD44s isoform. A typical reaction mixture includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA template, and nuclease-free water to a final volume of 20 µL.
-
Primer Sequences for Human CD44s:
-
Forward: 5'-TCCAACACCTCCCAGTATGACA-3'
-
Reverse: 5'-GGCAGGTCTGTGACTGATGTACA-3'
-
-
Thermal Cycling: A typical thermal cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of CD44s to a stable housekeeping gene (e.g., GAPDH).
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of CD44s modulation on cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., with CD44 knockdown or overexpression) into 96-well plates at a density of 1,500-2,500 cells per well.
-
Incubation: Culture the cells for the desired time points (e.g., 0, 24, 48, 72 hours).
-
CCK-8 Reagent Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against time to generate cell growth curves.
Transwell Migration and Invasion Assay
Objective: To evaluate the role of CD44s in cancer cell migration and invasion.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.
-
Staining and Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Data Analysis: Count the number of stained cells in several random fields under a microscope and calculate the average.
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the effect of CD44s on cell cycle distribution.
Protocol:
-
Cell Harvest and Fixation: Harvest cancer cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
RNAse Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission in the red channel.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways of CD44s in Cancer
CD44s acts as a crucial signaling hub, modulating key pathways involved in cancer progression. While the specific downstream effectors can vary between cancer types, the PI3K/AKT and MAPK/ERK pathways are consistently implicated.
Generalized CD44s Signaling Network
The following diagram illustrates the central signaling cascades activated by CD44s upon binding to its primary ligand, hyaluronic acid (HA).
Caption: Generalized CD44s signaling cascade.
Comparative CD44s Signaling in Breast and Colon Cancer
While the core pathways are similar, the specific downstream effects and interacting partners of CD44s can differ between cancer subtypes. For instance, in some breast cancers, CD44s-mediated PI3K/AKT signaling is strongly associated with cancer stem cell maintenance. In colon cancer, CD44s can influence the Wnt/β-catenin pathway, impacting proliferation and invasion.
The following diagram depicts a conceptual comparison of CD44s signaling in these two cancer types.
Caption: Differential CD44s signaling pathways.
Conclusion
The standard isoform of CD44, CD44s, is a critical player in the pathobiology of numerous cancers. However, its expression, functional consequences, and prognostic significance are highly context-dependent, varying significantly across different cancer subtypes. This guide provides a foundational comparative framework for understanding the diverse roles of CD44s. Further research focusing on pan-cancer analyses with standardized methodologies is crucial to fully elucidate the subtype-specific functions of CD44s and to develop effective targeted therapies. The provided experimental protocols and signaling pathway diagrams serve as valuable resources for researchers aiming to contribute to this important field of cancer biology.
References
Evaluating the Safety Profile of DC44SMe in Comparison to Other Cytotoxins: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and cytotoxic profile of DC44SMe, a novel DNA alkylating agent, against other cytotoxins commonly employed as payloads in antibody-drug conjugates (ADCs). The information herein is intended to support researchers in oncology and drug discovery by presenting available experimental data, outlining methodologies for key assays, and visualizing relevant biological pathways.
Introduction to this compound
This compound is a phosphate prodrug of the cytotoxic DNA alkylator, DC44. It is designed for use as a payload in ADCs, a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, thereby aiming to increase efficacy while minimizing systemic toxicity.
Mechanism of Action: DNA Alkylating Agents
DNA alkylating agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA. This process can lead to DNA damage in several ways:
-
Cross-linking: Formation of covalent bonds between DNA strands or between a DNA strand and a protein, which prevents DNA replication and transcription.
-
DNA strand breaks: The alkylation can destabilize the DNA structure, leading to single or double-strand breaks.
-
Abnormal base pairing: Alkylated bases may mispair during DNA replication, leading to mutations.
Ultimately, the accumulation of DNA damage triggers cell cycle arrest and programmed cell death (apoptosis).
In Vitro Cytotoxicity of this compound
The potency of a cytotoxic agent is often measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the available in vitro cytotoxicity data for this compound against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 2.0 |
| Namalwa | Burkitt's Lymphoma | 2.8 |
| HL60/s | Acute Myeloid Leukemia | 1.9 |
Data sourced from publicly available information.
Comparative Safety Profile with Other Cytotoxins
A direct in vivo safety comparison of this compound with other cytotoxins is challenging due to the limited publicly available data on this compound. However, we can infer its potential safety profile by comparing it to other DNA alkylating agents used in ADCs, such as duocarmycins and pyrrolobenzodiazepine (PBD) dimers.
| Cytotoxin Class | General Safety/Toxicity Profile |
| This compound (inferred) | As a DNA alkylating agent, potential toxicities are expected to be similar to others in its class, including myelosuppression, gastrointestinal toxicity, and potential for secondary malignancies. The prodrug design aims to limit systemic exposure and reduce off-target toxicity. |
| Duocarmycins | These are highly potent DNA alkylating agents. Their clinical use has been associated with a narrow therapeutic window and significant toxicity, including severe hepatotoxicity and myelotoxicity[1]. However, when used as ADC payloads, their targeted delivery can mitigate some of these systemic effects[2]. |
| Pyrrolobenzodiazepine (PBD) Dimers | PBDs are another class of highly potent DNA cross-linking agents. ADCs using PBD dimers have shown significant antitumor activity but have also been associated with dose-limiting toxicities, including hematological and skin-related adverse events[3][4]. The toxicity profile can be influenced by the linker technology and the specific PBD analogue used[5]. |
Disclaimer: The safety profile of this compound is inferred based on its class of compound. Specific in vivo toxicity data for this compound is not publicly available at the time of this publication. Preclinical safety assessment in relevant animal models is crucial to determine the actual safety profile.
Experimental Protocols
In Vitro Cytotoxicity Assays (MTT and XTT)
The IC50 values for this compound were likely determined using a cell viability assay such as the MTT or XTT assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol for Adherent Cells:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizing Key Pathways and Workflows
Experimental Workflow for In Vitro Cytotoxicity Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DC44SMe: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of DC44SMe
For researchers, scientists, and drug development professionals handling this compound, adherence to proper disposal procedures is critical to ensure laboratory safety and environmental protection. While the specific Safety Data Sheet (SDS) for this compound (CAS No. 1354787-76-0), which would contain detailed disposal instructions, is not publicly available, general best practices for the disposal of analogous chemical compounds should be strictly followed. This guide provides a procedural framework based on standard laboratory safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All chemical waste must be managed in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Step-by-Step Disposal Protocol
The following steps outline a general procedure for the disposal of chemical compounds like this compound. This should be adapted to comply with your institution's specific protocols.
-
Waste Identification and Segregation:
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste," the chemical name "this compound," and the date.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Container Management:
-
Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and near the point of generation.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Wearing appropriate PPE, carefully collect the absorbent material and contaminated items.
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Do not dispose of this compound down the drain or in regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling DC44SMe
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Cytotoxic DNA Alkylator Proagent, DC44SMe.
This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a potent phosphate proagent of the cytotoxic DNA alkylator DC44. Developed for use in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy, this compound requires stringent safety protocols to mitigate risks associated with its handling.
Personal Protective Equipment (PPE)
Given the cytotoxic and DNA alkylating nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Full-face respirator with P100 (or N100) cartridges | Provides protection against inhalation of fine powders or aerosols. A full-face respirator also offers eye and face protection. |
| Hands | Double gloving with chemotherapy-rated nitrile gloves | Two pairs of gloves minimize the risk of exposure due to tears or punctures. Ensure gloves have been tested against chemotherapy drugs. |
| Eyes | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and aerosols. If a full-face respirator is not used, both goggles and a face shield are essential. |
| Body | Disposable, solid-front, back-closure chemotherapy gown | A non-absorbent, long-sleeved gown protects the skin and personal clothing from contamination. |
| Feet | Disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational and Disposal Plan
A meticulous operational and disposal plan is critical for maintaining a safe laboratory environment when working with this compound.
Handling and Storage
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2), to ensure proper containment of powders and aerosols.
-
Weighing: Weighing of the solid compound should be performed in a containment ventilated enclosure or a powder-containment hood to prevent dispersal.
-
Solutions: When preparing solutions, work within the fume hood and handle liquids with care to avoid splashes.
-
Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials. Access to the storage area should be restricted to authorized personnel.
Spill Management
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Alert: Notify the laboratory supervisor and institutional safety officer.
-
Contain: If safe to do so, contain the spill using a chemotherapy spill kit.
-
Decontaminate: Clean the area using a deactivating solution followed by a thorough cleaning with a suitable laboratory detergent.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
Waste Disposal
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: Segregate cytotoxic waste from other laboratory waste streams.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Labeling: Containers must be labeled with the cytotoxic hazard symbol.
-
Disposal Route: Cytotoxic waste must be incinerated at a licensed hazardous waste facility. Do not dispose of this compound waste in standard laboratory trash or down the drain.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its conjugation to a monoclonal antibody, as adapted from the scientific literature.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized workflow is presented below. For specific reaction conditions, reagent quantities, and purification methods, refer to the primary literature.
-
Coupling Reaction: The synthesis begins with the coupling of a CBI (cyclopropa[c]benz[e]indol-4-one) moiety with a bis-indolyl moiety.
-
Linker Attachment: A thiol-containing linker is then attached to the coupled product.
-
Phosphorylation: The final step involves the conversion of the hydroxyl group on the CBI portion of the molecule into a phosphate group, yielding this compound.
Antibody-Drug Conjugation with this compound
The conjugation of this compound to a monoclonal antibody (mAb) is a critical step in the formation of the ADC.
-
Antibody Preparation: The mAb is prepared in a suitable buffer.
-
Drug-Linker Solution: A solution of this compound is prepared, often in a co-solvent to ensure solubility.
-
Conjugation Reaction: The this compound solution is added to the mAb solution. The reaction is allowed to proceed under controlled conditions (e.g., temperature, pH) to achieve the desired drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified to remove any unconjugated this compound and other reaction components. This is typically achieved through techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Mandatory Visualizations
The following diagrams illustrate the key processes involved in working with this compound.
Caption: Experimental workflow for the synthesis of this compound and its subsequent conjugation to an antibody.
Caption: Logical relationships between the hazards of this compound and the required control measures and procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
